NPAS3-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
2207-44-5 |
|---|---|
Molecular Formula |
C10H5N3O2S3 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-[(5-nitro-1,3-thiazol-2-yl)sulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C10H5N3O2S3/c14-13(15)8-5-11-9(17-8)18-10-12-6-3-1-2-4-7(6)16-10/h1-5H |
InChI Key |
UHBFMJAKLZGVDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of NPAS3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal PAS Domain Protein 3 (NPAS3) is a transcription factor belonging to the basic helix-loop-helix (bHLH) and PAS (Per-Arnt-Sim) domain-containing family.[1] It is primarily expressed in the brain and plays a crucial role in neurogenesis, the regulation of genes involved in brain development, and has been implicated in various psychiatric disorders such as schizophrenia and autism spectrum disorder.[1][2] NPAS3 functions as a heterodimer, typically with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), to bind to specific DNA sequences and modulate the transcription of target genes.[2][3] Given its significant role in neuronal function and its association with neurological diseases, NPAS3 has emerged as a promising target for therapeutic intervention.
This technical guide provides a comprehensive overview of the mechanism of action of NPAS3-IN-1, a potent and selective inhibitor of the NPAS3-ARNT heterodimer.[4] The information presented herein is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of this compound's core mechanism, supported by experimental data and protocols.
Core Mechanism of Action
This compound is a potent inhibitor of the NPAS3-ARNT heterodimerization.[4] Its primary mechanism of action is to disrupt the protein-protein interaction between NPAS3 and its obligate partner ARNT.[4][5] By preventing the formation of this functional heterodimer, this compound effectively inhibits the transcriptional activity of NPAS3, leading to the downregulation of its target genes.[4][5] Recent studies have identified that a compound, referred to as compound 6 in a 2023 publication and now known as this compound, covalently modifies the ARNT subunit at a specific cysteine residue (Cys336), thereby blocking the NPAS3-ARNT interaction.[5]
Signaling Pathway
The NPAS3 signaling pathway is integral to several neurodevelopmental processes. NPAS3, in its active heterodimeric form with ARNT, regulates the transcription of a multitude of genes.[3] Dysregulation of this pathway has been linked to various neurological and psychiatric disorders.[6]
NPAS3 Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Description |
| EC50 | 282 ± 61 nM[5] | The half-maximal effective concentration for the inhibition of NPAS3-ARNT heterodimerization in a biochemical assay. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound and the study of NPAS3 function.
Luciferase Reporter Assay
A luciferase reporter assay is a widely used method to study gene regulation and transcription factor activity.[7][8]
-
Objective: To determine the effect of this compound on the transcriptional activity of the NPAS3-ARNT heterodimer.
-
Principle: A reporter vector containing a luciferase gene under the control of a minimal promoter and tandem repeats of the NPAS3-ARNT binding site (E-box) is transfected into cells.[9] The binding of the active NPAS3-ARNT dimer to the E-box drives the expression of luciferase. The activity of luciferase is measured by the light produced upon the addition of its substrate, luciferin.[10][11]
-
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are co-transfected with an expression vector for NPAS3, an expression vector for ARNT, and the luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, the cells are treated with varying concentrations of this compound or vehicle control (DMSO).
-
Cell Lysis: After 24-48 hours of treatment, the cells are washed with PBS and lysed using a lysis buffer.
-
Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the luminescence values to the protein concentration of the cell lysate. The IC50 value is determined by plotting the relative luciferase activity against the log concentration of this compound and fitting the data to a dose-response curve.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the cell.[12][13]
-
Objective: To determine if this compound can inhibit the binding of the NPAS3-ARNT heterodimer to the promoter regions of its target genes.
-
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and the protein of interest (NPAS3) is immunoprecipitated using a specific antibody. The associated DNA is then purified and analyzed by qPCR to quantify the enrichment of specific DNA sequences.[14]
-
Protocol:
-
Cross-linking: Cells are treated with this compound or vehicle control. Formaldehyde is added to the culture medium to a final concentration of 1% to cross-link proteins to DNA. The reaction is quenched with glycine.[15]
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.[16]
-
Immunoprecipitation: The sheared chromatin is incubated with an anti-NPAS3 antibody or a control IgG overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the protein-DNA complexes are eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The purified DNA is used as a template for qPCR with primers specific for the promoter regions of known NPAS3 target genes. The amount of immunoprecipitated DNA is calculated relative to the input DNA.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a novel NPAS3 inhibitor like this compound.
Experimental Workflow for NPAS3 Inhibitor Characterization.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for neurological and psychiatric disorders associated with NPAS3 dysregulation. Its well-defined mechanism of action, involving the covalent inhibition of the NPAS3-ARNT heterodimer, provides a strong rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a robust framework for the continued characterization of this compound and the discovery of novel modulators of the NPAS3 signaling pathway.
References
- 1. genecards.org [genecards.org]
- 2. NPAS3 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a highly potent NPAS3 heterodimer inhibitor by covalently modifying ARNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 7. goldbio.com [goldbio.com]
- 8. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocat.com [biocat.com]
- 10. Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. rockland.com [rockland.com]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Antibodies.com [antibodies.com]
An In-depth Technical Guide to the NPAS3-ARNT Interaction and its Inhibition by NPAS3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal PAS domain protein 3 (NPAS3) is a crucial transcription factor implicated in neurodevelopment, and its dysfunction is linked to various psychiatric disorders. NPAS3 exerts its regulatory effects on gene expression by forming a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This interaction is a critical node in signaling pathways governing neurogenesis and cellular responses to environmental stimuli. The discovery of small molecule inhibitors, such as NPAS3-IN-1 and other compounds, that specifically disrupt the NPAS3-ARNT heterodimerization, has opened new avenues for therapeutic intervention and for dissecting the intricate roles of this transcription factor complex. This technical guide provides a comprehensive overview of the NPAS3-ARNT interaction, the mechanism of its inhibition by small molecules, and detailed experimental protocols for its study.
Introduction to the NPAS3-ARNT Heterodimer
NPAS3 is a member of the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family of transcription factors.[1][2][3] For its function, NPAS3 requires heterodimerization with ARNT, another bHLH-PAS protein that serves as a common dimerization partner for a variety of transcription factors.[1][4][5] The resulting NPAS3-ARNT complex binds to specific DNA sequences, known as hypoxia response elements (HREs) within the promoter regions of target genes, to regulate their transcription.[1][6] This regulatory axis is vital for normal brain development and function.[7][8][9]
The crystal structures of the NPAS1-ARNT and NPAS3-ARNT complexes have been resolved, revealing the intricate domain-domain interactions that stabilize the heterodimer.[1][3][10] These structures show that the bHLH domains of both proteins are responsible for DNA binding, while the PAS domains mediate the specific protein-protein interactions.[5] The stability of the NPAS3-ARNT complex is crucial for its transcriptional activity, and disrupting this interaction presents a promising strategy for modulating its downstream effects.
This compound and Other Inhibitors: Mechanism of Action
This compound is a potent inhibitor that disrupts the heterodimerization of NPAS3 with ARNT.[11] This disruption of the protein-protein interface effectively blocks the formation of a functional transcriptional complex, thereby inhibiting the regulation of NPAS3 target genes at the cellular level.[11]
More recently, a highly potent inhibitor, referred to as Compound 6, was developed. This compound acts by covalently modifying a specific cysteine residue (Cys336) on the ARNT subunit, directly preventing the formation of the NPAS3-ARNT complex.[2] This covalent modification strategy offers a robust and specific means of inhibiting NPAS3-dependent transcription.[2]
Quantitative Data on NPAS3-ARNT Interaction and Inhibition
The following tables summarize the available quantitative data for the NPAS3-ARNT interaction and its inhibitors.
| Interaction | Binding Affinity (Kd) | Method |
| NPAS3-ARNT with HRE DNA | 17.5 ± 1.1 nM[1] | Fluorescence Anisotropy[1] |
| Compound | Assay Type | Metric | Value | Cell Line |
| BI-87G3 | cJNK phosphorylation inhibition | IC50 | 15 μM[11] | HL-60[11] |
| Compound 6 | Biochemical Assay | EC50 | 282 ± 61 nM[2] | Not Applicable |
Signaling Pathways
The NPAS3-ARNT heterodimer is a key regulator of various signaling pathways, primarily impacting neurodevelopment and cellular responses to hypoxia.
NPAS3-ARNT Signaling Pathway
Broader ARNT Signaling Network
ARNT is a promiscuous dimerization partner, and its signaling network extends beyond its interaction with NPAS3. It plays a crucial role in cellular responses to xenobiotics by dimerizing with the Aryl Hydrocarbon Receptor (AhR) and in the hypoxia response by partnering with Hypoxia-Inducible Factor (HIF) alpha subunits.[4][12][13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of the NPAS3-ARNT interaction and its inhibition.
Co-Immunoprecipitation (Co-IP) to Verify NPAS3-ARNT Interaction
This protocol is designed to confirm the physical interaction between NPAS3 and ARNT in a cellular context.[1][10]
Materials:
-
HEK293T cells
-
Expression vectors for tagged NPAS3 (e.g., FLAG-NPAS3) and ARNT (e.g., HA-ARNT)
-
Lipofectamine 2000 or similar transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Anti-FLAG antibody (for immunoprecipitation)
-
Anti-HA antibody (for western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting apparatus
Protocol:
-
Transfection: Co-transfect HEK293T cells with FLAG-NPAS3 and HA-ARNT expression vectors using Lipofectamine 2000 according to the manufacturer's instructions. Incubate for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated ARNT.
-
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the transcriptional activity of the NPAS3-ARNT complex on a target gene promoter.[1]
Materials:
-
HEK293T cells
-
Expression vectors for NPAS3 and ARNT
-
Luciferase reporter plasmid containing an HRE sequence upstream of the luciferase gene
-
Renilla luciferase control vector (for normalization)
-
This compound or other inhibitors
-
Dual-Luciferase Reporter Assay System
Protocol:
-
Transfection: Co-transfect HEK293T cells with NPAS3 and ARNT expression vectors, the HRE-luciferase reporter plasmid, and the Renilla control vector.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control.
-
Cell Lysis and Luciferase Assay: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in inhibitor-treated cells to the vehicle-treated control to determine the extent of transcriptional inhibition.
Chromatin Immunoprecipitation (ChIP) Sequencing
ChIP-seq is used to identify the genome-wide binding sites of the NPAS3-ARNT complex.[15][16]
Materials:
-
Cells or tissues expressing NPAS3
-
Formaldehyde for cross-linking
-
ChIP-grade antibody against NPAS3
-
Buffers for cell lysis, chromatin shearing, immunoprecipitation, and elution
-
Sonciator or enzymatic digestion reagents for chromatin shearing
-
Reagents for reverse cross-linking and DNA purification
-
DNA library preparation kit for next-generation sequencing
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments (200-600 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-NPAS3 antibody overnight. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment (peaks), which represent the binding sites of NPAS3.
Conclusion
The NPAS3-ARNT interaction is a fundamentally important regulatory node in the development and function of the nervous system. The advent of specific inhibitors like this compound and covalently modifying compounds provides powerful tools for both basic research and potential therapeutic development. The experimental protocols detailed in this guide offer a robust framework for investigating the intricacies of this interaction and the effects of its modulation. Further research into the downstream targets and broader physiological roles of the NPAS3-ARNT complex will undoubtedly yield deeper insights into the molecular underpinnings of neurological health and disease.
References
- 1. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Down-regulation of ARNT promotes cancer metastasis by activating the fibronectin/integrin β1/FAK axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors | eLife [elifesciences.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AhR and Wnt/β-Catenin Signaling Pathways and Their Interplay [mdpi.com]
- 13. AhR and Arnt differentially regulate NF-κB signaling and chemokine responses in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aryl hydrocarbon receptor nuclear translocator - Wikipedia [en.wikipedia.org]
- 15. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Anticipated Impact of NPAS3-IN-1 on Neuronal Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal PAS domain protein 3 (NPAS3) is a crucial transcription factor implicated in the intricate processes of brain development and has been genetically linked to major psychiatric illnesses. While the specific effects of its inhibitor, NPAS3-IN-1, on neuronal development are not yet extensively documented in peer-reviewed literature, the established roles of NPAS3 allow for a detailed, predictive analysis of the inhibitor's potential impact. This technical guide synthesizes the current understanding of NPAS3 function to forecast the consequences of its inhibition by this compound. We provide a framework for future research, including structured data tables for anticipated experimental outcomes, detailed hypothetical experimental protocols, and visualizations of the key signaling pathways NPAS3 modulates. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biological effects of this compound.
Introduction to NPAS3 and its Role in Neuronal Development
NPAS3 is a member of the basic helix-loop-helix (bHLH) PAS domain family of transcription factors, which are highly expressed in the developing and adult brain.[1] Functioning as a regulator of gene expression, NPAS3 plays a pivotal role in several key neurodevelopmental processes. Studies utilizing knockout and knockdown models in mice have elucidated its importance in:
-
Neuronal Migration: NPAS3 is essential for the proper radial migration of cortical neurons. Its downregulation has been shown to impair this process, leading to altered laminar structure of the cerebral cortex.[1]
-
Neural Progenitor Cell Proliferation and Stemness: NPAS3 influences the proliferation rate of neural progenitor cells and the maintenance of stemness in radial glial cells.[1][2] A deficiency in NPAS3 can lead to an increase in the proliferation of these progenitor cells.[2]
-
Adult Neurogenesis: NPAS3 is a key regulator of adult hippocampal neurogenesis.[3][4] Knockout mice for Npas3 exhibit a significant reduction in neural precursor cell proliferation in the dentate gyrus.[4]
-
Synaptic Function: NPAS3 is involved in the regulation of genes that are critical for synaptic function and has been linked to the expression of reelin, a protein vital for neuronal migration and synaptic plasticity.[5]
Given these critical functions, the inhibition of NPAS3 by a small molecule inhibitor such as this compound is predicted to have significant consequences on neuronal development, potentially mirroring the phenotypes observed in NPAS3-deficient animal models.
This compound: Mechanism of Action
This compound is a potent and specific inhibitor of the NPAS3-ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimerization.[6] NPAS3, like other members of its family, requires the formation of a heterodimer with ARNT to bind to DNA and regulate the transcription of its target genes. By disrupting this protein-protein interaction, this compound effectively prevents NPAS3 from carrying out its transcriptional regulatory functions.[6]
Predicted Downstream Effects of NPAS3 Inhibition
Based on the known gene targets of NPAS3, inhibition by this compound is expected to modulate several critical signaling pathways. The most well-documented of these are the Notch and Fibroblast Growth Factor (FGF) signaling pathways.
-
Upregulation of Notch Signaling: NPAS3 directly targets and regulates components of the Notch signaling pathway.[3] Knockout of Npas3 has been shown to result in a broad increase in Notch signaling.[2] Therefore, treatment with this compound is predicted to increase the activity of the Notch pathway, which is known to inhibit neuronal differentiation and promote the maintenance of neural stem cells.[2]
-
Downregulation of FGF Signaling: NPAS3 is known to regulate the expression of the FGF receptor subtype 1 (FGFR1).[4] Npas3 knockout mice show deficient expression of hippocampal FGFR1 mRNA.[4] Consequently, this compound is expected to decrease FGF signaling, a pathway crucial for promoting the proliferation of neural precursor cells.
Anticipated Quantitative Effects of this compound on Neuronal Development
The following tables are structured to guide future research by providing a template for the quantitative assessment of this compound's effects on key neuronal development parameters. The values presented are hypothetical and serve as placeholders for expected experimental outcomes based on the known function of NPAS3.
Table 1: Effect of this compound on Neural Stem Cell (NSC) Proliferation and Differentiation
| Treatment Group | Concentration (µM) | NSC Proliferation (Fold Change vs. Vehicle) | Neuronal Differentiation (% of total cells) | Glial Differentiation (% of total cells) |
| Vehicle Control | 0 | 1.0 | 50 ± 5 | 30 ± 4 |
| This compound | 1 | Predicted Increase | Predicted Decrease | Predicted Increase |
| This compound | 5 | Predicted Increase | Predicted Decrease | Predicted Increase |
| This compound | 10 | Predicted Increase | Predicted Decrease | Predicted Increase |
Table 2: Effect of this compound on Neuronal Migration
| Treatment Group | Concentration (µM) | Migration Distance (µm) | % of Migrated Cells |
| Vehicle Control | 0 | 100 ± 10 | 80 ± 7 |
| This compound | 1 | Predicted Decrease | Predicted Decrease |
| This compound | 5 | Predicted Decrease | Predicted Decrease |
| This compound | 10 | Predicted Decrease | Predicted Decrease |
Table 3: Gene Expression Changes in Response to this compound
| Gene Target | Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change vs. Vehicle) |
| Notch Pathway | |||
| Hes1 | This compound | 5 | Predicted Increase |
| Notch1 | This compound | 5 | Predicted Increase |
| FGF Pathway | |||
| FGFR1 | This compound | 5 | Predicted Decrease |
| Neurogenesis Markers | |||
| Tbr1 | This compound | 5 | Predicted Decrease |
| Reelin | This compound | 5 | Predicted Decrease |
Experimental Protocols
The following are detailed, generalized protocols for experiments that would be essential to elucidate the effects of this compound on neuronal development.
Neural Stem Cell (NSC) Culture and Differentiation Assay
-
NSC Culture: Isolate neural stem cells from the subventricular zone of early postnatal mice and culture them as neurospheres in a serum-free medium containing Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).
-
Treatment: Dissociate neurospheres into single cells and plate them on a suitable substrate (e.g., poly-L-ornithine and laminin-coated plates). Treat the cells with varying concentrations of this compound or vehicle control.
-
Proliferation Assay: After 48 hours of treatment, add BrdU to the culture medium for 2 hours. Fix the cells and perform immunocytochemistry for BrdU and a neural stem cell marker (e.g., Sox2). Quantify the percentage of BrdU-positive cells among the Sox2-positive population.
-
Differentiation Assay: To induce differentiation, withdraw the growth factors (EGF and bFGF) from the medium. Continue treatment with this compound or vehicle for 5-7 days.
-
Immunocytochemistry: Fix the cells and perform immunostaining for neuronal (e.g., βIII-tubulin, NeuN) and glial (e.g., GFAP for astrocytes, Olig2 for oligodendrocytes) markers.
-
Quantification: Count the number of cells positive for each marker and express it as a percentage of the total number of DAPI-stained nuclei.
In Utero Electroporation and Neuronal Migration Analysis
-
Plasmid Preparation: Prepare a plasmid expressing a fluorescent reporter (e.g., GFP) under a ubiquitous promoter.
-
In Utero Electroporation: At embryonic day 14.5 (E14.5), inject the GFP plasmid into the lateral ventricle of mouse embryos. Use electrodes to deliver electrical pulses to transfect the radial glial cells lining the ventricle. For the experimental group, co-electroporate with a vector expressing shRNA against NPAS3 as a positive control, or administer this compound systemically to the pregnant dam.
-
Tissue Collection and Processing: At E18.5, sacrifice the dam and collect the embryonic brains. Fix the brains in 4% paraformaldehyde and prepare coronal sections.
-
Imaging and Analysis: Acquire fluorescent images of the cortical plate. Measure the distribution of GFP-positive neurons across the different cortical layers (ventricular zone, subventricular zone, intermediate zone, cortical plate). A defect in migration would be indicated by an accumulation of GFP-positive cells in the lower cortical layers.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Cell Culture and Treatment: Culture primary neurons or neural stem cells and treat with this compound or vehicle for a specified duration (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells using a suitable kit. Synthesize cDNA from the RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for target genes (e.g., Hes1, Notch1, FGFR1, Tbr1, Reelin) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of target genes using the delta-delta-Ct method, normalizing to the housekeeping gene and the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways regulated by NPAS3 and a typical experimental workflow for testing the effects of this compound.
Caption: NPAS3 Signaling and Inhibition by this compound.
Caption: Experimental Workflow for this compound Analysis.
Conclusion and Future Directions
While direct experimental evidence for the effects of this compound on neuronal development is currently lacking, the well-established roles of its target, NPAS3, provide a strong basis for predicting its biological impact. The inhibition of NPAS3 is anticipated to disrupt neuronal migration, alter the balance between neural stem cell proliferation and differentiation, and modulate the activity of key developmental signaling pathways, including Notch and FGF. The experimental frameworks and predictive data tables provided in this guide are intended to catalyze future research in this area. Such studies are critical for validating the therapeutic potential of this compound and for deepening our understanding of the fundamental roles of NPAS3 in the development and pathology of the central nervous system. Further investigations should also aim to delineate the precise downstream targets of NPAS3 that mediate its effects on neuronal development and to explore the potential of this compound in models of neuropsychiatric disorders.
References
- 1. The neuronal PAS domain protein 3 transcription factor controls FGF-mediated adult hippocampal neurogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPAS3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
The Role of NPAS3 in Psychiatric Disorders: An In-depth Technical Guide
A Comprehensive Whitepaper for Researchers and Drug Development Professionals
Executive Summary: Neuronal PAS Domain Protein 3 (NPAS3) is a brain-enriched transcription factor increasingly implicated in the pathophysiology of major psychiatric disorders, including schizophrenia, bipolar disorder, and major depressive disorder. As a member of the basic helix-loop-helix (bHLH)-PAS family, NPAS3 plays a critical role in neurodevelopmental processes, the regulation of neuronal signaling pathways, and adult neurogenesis. Genetic studies have identified associations between NPAS3 variants and an increased risk for these illnesses, while animal models lacking functional Npas3 exhibit behavioral and neuroanatomical abnormalities that mirror aspects of human psychiatric conditions. This technical guide provides a comprehensive overview of the current understanding of NPAS3's role in psychiatric disorders, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways through which it exerts its effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of psychiatric illness and identify novel therapeutic targets.
Introduction to NPAS3
NPAS3 is a transcription factor primarily expressed in the central nervous system.[1] It is encoded by the NPAS3 gene, which spans approximately 862 kb on human chromosome 14q13.[1][2] The NPAS3 protein contains three key functional domains: a basic helix-loop-helix (bHLH) domain for DNA binding, two Per-Arnt-Sim (PAS) domains that sense environmental cues and mediate protein-protein interactions, and a C-terminal transactivation domain that modulates the expression of target genes.[1][2] NPAS3 functions as a heterodimer, typically with ARNT2 (Aryl Hydrocarbon Receptor Nuclear Translocator 2), to regulate the transcription of a wide array of genes involved in neuronal function.[3]
Genetic Association of NPAS3 with Psychiatric Disorders
A growing body of evidence from human genetic studies links variations in the NPAS3 gene to an increased susceptibility to psychiatric disorders.
Chromosomal Translocations and Gene Disruption
The initial link between NPAS3 and psychiatric illness came from the discovery of a balanced chromosomal translocation, t(9;14)(q34.2;q13), in a family with a history of schizophrenia and learning disabilities.[4][5] This translocation was found to disrupt the NPAS3 gene, leading to a presumed loss-of-function and suggesting that haploinsufficiency of NPAS3 could contribute to the development of these disorders.[5]
Single Nucleotide Polymorphisms (SNPs) and Haplotype Analysis
Subsequent genetic association studies have identified specific SNPs and haplotypes within the NPAS3 locus that are associated with an altered risk for schizophrenia and bipolar disorder.[6] A study genotyping 70 SNPs across the NPAS3 gene in individuals with bipolar disorder, schizophrenia, and healthy controls found that interacting haplotypes significantly affected the risk for both disorders.[6] This suggests a complex interplay of multiple genetic variants within NPAS3 contributing to disease susceptibility.[6]
Rare Variants and Protein Aggregation
More recently, a rare missense mutation (V304I) in NPAS3 was identified in a family with multiple members affected by schizophrenia and major depressive disorder.[4] Functional studies have shown that this mutation increases the propensity of the NPAS3 protein to form insoluble aggregates, a phenomenon that has also been observed in post-mortem brain tissue from individuals with schizophrenia.[4]
NPAS3 in Neurodevelopment and Neuronal Function
NPAS3 plays a crucial role in various aspects of brain development and function, and its disruption can lead to abnormalities observed in psychiatric disorders.
Role in Neurogenesis
Npas3 knockout mice exhibit a significant reduction in adult hippocampal neurogenesis, a process vital for learning, memory, and mood regulation.[1] This deficit in the production of new neurons in the dentate gyrus is associated with a reduced thickness of the hippocampal granule cell layer.[1] The regulation of neurogenesis by NPAS3 is, in part, mediated through its control of Fibroblast Growth Factor (FGF) signaling.[7]
Regulation of Inhibitory Interneurons
NPAS3 is expressed in inhibitory GABAergic interneurons.[8] In Npas3-deficient mice, while there is no obvious loss of these neurons, there is a marked reduction in the expression of reelin, a secreted protein crucial for neuronal migration and synaptic plasticity.[3][8] Reduced reelin expression is a consistent finding in the post-mortem brains of patients with schizophrenia and bipolar disorder.[3][8]
Structural Brain Abnormalities in Animal Models
Npas3 knockout mice display several neuroanatomical abnormalities that are reminiscent of findings in human psychiatric disorders, including:
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on NPAS3 in psychiatric disorders and animal models.
Table 1: Genetic Association Studies of NPAS3 in Psychiatric Disorders
| Study Type | Disorder | Key Finding | Significance (p-value) | Reference |
| Haplotype Analysis | Bipolar Disorder | "Net genetic load" value differed from controls | p = 0.0000010 | [6] |
| Haplotype Analysis | Schizophrenia | "Net genetic load" value differed from controls | p = 0.0000012 | [6] |
| Case-Control Study | Schizophrenia | Higher insoluble NPAS3 levels in insular cortex | p = 0.016 | [4] |
Table 2: Phenotypes of Npas3 Knockout Mice
| Phenotype | Finding | Quantitative Change | Reference |
| Behavioral | |||
| Locomotor Activity | Hyperactivity in open field test | Increased distance traveled in the outer edge | [1][2] |
| Prepulse Inhibition (PPI) | Deficit in sensorimotor gating | Significant reduction in PPI | [1][10] |
| Neuroanatomical | |||
| Hippocampal Neurogenesis | Reduced proliferation of neural precursor cells | 84% reduction in BrdUrd-labeling in the dentate gyrus | [7] |
| Reelin Expression | Decreased reelin levels in the brain | Distinct reduction | [8] |
Table 3: NPAS3 Expression Changes in Human Brain
| Condition | Brain Region | Finding | Quantitative Change | Reference |
| Schizophrenia (females) | Prefrontal Cortex | Reduced NPAS3 protein levels | Significant reduction | [11] |
| Schizophrenia | Insular Cortex | Increased insoluble NPAS3 | Significantly higher than controls | [4] |
| Normal Development | Prefrontal Cortex | Decreased NPAS3 mRNA from neonate to adult | Significant age-dependent decline | [11] |
| Normal Development | Prefrontal Cortex | Increased NPAS3 protein from neonate to school age | Significant increase | [11] |
Signaling Pathways and Molecular Interactions
NPAS3 functions within a complex network of molecular interactions to regulate gene expression.
Figure 1: NPAS3 Signaling and Regulatory Network. This diagram illustrates the key molecular interactions of NPAS3.
Heterodimerization with ARNT2
NPAS3 forms a heterodimer with ARNT2, another bHLH-PAS transcription factor.[3] This dimerization is essential for the complex to bind to specific DNA sequences in the promoter regions of target genes and regulate their transcription.
Regulation of Target Genes
The NPAS3-ARNT2 complex regulates the expression of a multitude of genes critical for neuronal development and function. Key target genes include:
-
Reelin: As mentioned, NPAS3 is crucial for the expression of reelin in inhibitory interneurons.[8]
-
VGF (VGF nerve growth factor inducible): This gene encodes a neuropeptide involved in neurogenesis, synaptic plasticity, and mood regulation.[12]
-
Genes involved in glycolysis: NPAS3 has been shown to repress the expression of multiple genes involved in glucose metabolism.[12]
Post-transcriptional Regulation by miR-17
The expression of NPAS3 is itself subject to regulation. The microRNA miR-17 can bind to the 3' untranslated region (3'UTR) of NPAS3 mRNA, leading to the inhibition of its translation into protein.[11] This post-transcriptional regulation may play a role in the developmental expression patterns of NPAS3 and its dysregulation in schizophrenia.[11]
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the function of NPAS3.
Gene Expression Analysis
Quantitative Real-Time PCR (qPCR) for NPAS3 mRNA
-
Objective: To quantify the expression levels of NPAS3 mRNA in brain tissue.
-
Methodology:
-
Total RNA is extracted from brain tissue samples using a suitable method (e.g., TRIzol reagent).
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA templates.
-
qPCR is carried out using a real-time PCR system with specific primers and probes for NPAS3 and one or more stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
The relative expression of NPAS3 mRNA is calculated using the comparative Ct (ΔΔCt) method.
-
In Situ Hybridization for NPAS3 mRNA Localization
-
Objective: To visualize the spatial distribution of NPAS3 mRNA in brain sections.
-
Methodology:
-
Brain tissue is fixed, cryoprotected, and sectioned.
-
Digoxigenin (DIG)-labeled antisense riboprobes specific for NPAS3 mRNA are synthesized.
-
The brain sections are hybridized with the labeled probes.
-
The hybridized probes are detected using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by a colorimetric reaction.
-
The sections are imaged using light microscopy to visualize the cellular and regional expression pattern of NPAS3 mRNA.
-
Protein Analysis
Western Blotting for NPAS3 Protein
-
Objective: To detect and quantify the levels of NPAS3 protein in brain tissue lysates.
-
Methodology:
-
Total protein is extracted from brain tissue using a lysis buffer containing protease inhibitors.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for NPAS3.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and quantified by densitometry. A loading control protein (e.g., β-actin or GAPDH) is used for normalization.
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
-
Objective: To investigate the interaction between NPAS3 and its binding partners (e.g., ARNT2).
-
Methodology:
-
Cells or tissues are lysed under non-denaturing conditions to preserve protein complexes.
-
The lysate is pre-cleared to remove non-specifically binding proteins.
-
A primary antibody against NPAS3 is added to the lysate to bind to NPAS3 and its interacting proteins.
-
Protein A/G-conjugated beads are added to pull down the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using an antibody against the putative interacting protein (e.g., ARNT2).
-
Functional Assays
Luciferase Reporter Assay for miRNA Targeting
-
Objective: To validate the interaction between a microRNA (e.g., miR-17) and the 3'UTR of NPAS3 mRNA.
-
Methodology:
-
A DNA construct is created containing a luciferase reporter gene followed by the 3'UTR of NPAS3. A control construct with a mutated miRNA binding site in the 3'UTR is also generated.
-
Cells are co-transfected with the luciferase reporter construct and a synthetic miRNA mimic or a control miRNA.
-
After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
A significant decrease in luciferase activity in the presence of the specific miRNA mimic compared to the control indicates a direct interaction between the miRNA and the NPAS3 3'UTR.
-
Figure 2: Luciferase Reporter Assay Workflow. This diagram outlines the steps to validate miRNA targeting of the NPAS3 3'UTR.
Behavioral Testing of Npas3 Knockout Mice
-
Objective: To assess behavioral phenotypes relevant to psychiatric disorders in mice lacking functional Npas3.
-
Key Tests:
-
Open Field Test: Measures locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movement, time spent in the center versus the periphery, and rearing behavior are recorded.
-
Prepulse Inhibition (PPI) of Acoustic Startle: Assesses sensorimotor gating, a process often deficient in schizophrenia. A weak auditory prestimulus (prepulse) is presented shortly before a startling auditory stimulus. The extent to which the prepulse inhibits the startle response is measured.
-
Social Recognition Test: Evaluates short-term social memory. A mouse is exposed to a juvenile mouse and then re-exposed after a delay. Reduced investigation time upon re-exposure indicates recognition.
-
Conclusion and Future Directions
The transcription factor NPAS3 has emerged as a significant player in the genetic and molecular landscape of psychiatric disorders. Its roles in neurogenesis, the function of inhibitory interneurons, and the regulation of key neuronal signaling pathways provide a compelling link between genetic predisposition and the neurobiological underpinnings of schizophrenia, bipolar disorder, and major depression. The convergence of evidence from human genetics and animal models solidifies NPAS3 as a high-priority target for further investigation.
Future research should focus on several key areas:
-
Elucidating the full spectrum of NPAS3 target genes: Unbiased, genome-wide approaches such as ChIP-seq and RNA-seq in relevant cell types and brain regions will provide a more complete picture of the NPAS3 regulome.
-
Investigating the upstream regulation of NPAS3: Understanding the environmental and cellular signals that modulate NPAS3 activity will be crucial for developing targeted therapeutic strategies.
-
Developing small molecule modulators of NPAS3: The discovery of compounds that can enhance or inhibit NPAS3 activity could open new avenues for the treatment of psychiatric disorders.
-
Translational studies: Further investigation of NPAS3 expression and function in patient-derived cells and tissues will be essential to validate findings from animal models and to identify biomarkers for patient stratification.
A deeper understanding of the intricate role of NPAS3 in brain function and dysfunction holds the promise of novel diagnostic and therapeutic approaches for individuals suffering from these debilitating psychiatric illnesses.
References
- 1. Expression of NPAS3 in the Human Cortex and Evidence of Its Posttranscriptional Regulation by miR-17 During Development, With Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual luciferase gene reporter assays to study miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and regulatory abnormalities in mice deficient in the NPAS1 and NPAS3 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Developmental Brain Gene NPAS3 Contains the Largest Number of Accelerated Regulatory Sequences in the Human Genome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. zir.nsk.hr [zir.nsk.hr]
- 7. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 8. Dual Luciferase Gene Reporter Assays to Study miRNA Function | Springer Nature Experiments [experiments.springernature.com]
- 9. Protein Aggregation of NPAS3, Implicated in Mental Illness, Is Not Limited to the V304I Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Characterization of Chicken NPAS3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Mutation in NPAS3 That Segregates with Schizophrenia in a Small Family Leads to Protein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
NPAS3-IN-1: A Covalent Probe for Investigating Neuronal Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal PAS domain protein 3 (NPAS3) is a crucial transcription factor implicated in neurodevelopment, synaptic plasticity, and the pathophysiology of several psychiatric disorders. As a member of the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family, NPAS3 functions as a master regulator of gene expression in the brain. The development of selective chemical probes to modulate NPAS3 activity is paramount for dissecting its complex roles in neurobiology and for exploring its potential as a therapeutic target. This technical guide provides a comprehensive overview of NPAS3-IN-1, a potent and covalent inhibitor of the NPAS3-ARNT heterodimer, positioning it as a valuable tool for neurobiological research. This document details the mechanism of action, quantitative data, experimental methodologies, and relevant signaling pathways associated with NPAS3 and its inhibition.
Introduction to NPAS3
NPAS3 is a brain-enriched transcription factor that plays a pivotal role in the development and function of the central nervous system.[1] It belongs to the bHLH-PAS family of proteins, which are known to be involved in a wide array of physiological processes, including the regulation of circadian rhythms, response to hypoxia, and neurogenesis.[1] NPAS3 forms a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), to bind to specific DNA sequences and regulate the transcription of target genes.[2]
Genetic studies have linked disruptions in the NPAS3 gene to an increased risk for psychiatric conditions such as schizophrenia and bipolar disorder.[1] Preclinical studies using knockout mouse models have further elucidated the importance of NPAS3 in normal brain function, revealing deficits in neurogenesis, social behavior, and synaptic plasticity in the absence of functional NPAS3 protein. These findings underscore the significance of NPAS3 as a potential therapeutic target for neurological and psychiatric disorders.
This compound: A Potent Covalent Inhibitor
This compound is a potent and selective chemical probe designed to inhibit the function of NPAS3. It acts as a covalent inhibitor that targets the NPAS3-ARNT protein-protein interaction, which is essential for the transcriptional activity of NPAS3.
Mechanism of Action
This compound functions by disrupting the heterodimerization of NPAS3 with its obligate partner, ARNT.[2][3] The molecule contains a 5-nitrothiazole-2-sulfydryl moiety, which acts as a cysteine-targeting covalent warhead.[2][3] This electrophilic group forms a covalent bond with a specific cysteine residue (Cys336) on the ARNT protein.[3] By covalently modifying ARNT, this compound prevents the formation of the functional NPAS3-ARNT complex, thereby inhibiting the transcription of NPAS3 target genes.[2][3]
Quantitative Data
This compound has been characterized through biochemical assays to determine its potency. The following table summarizes the available quantitative data for this chemical probe, which is also referred to as "Compound 6" in the primary literature.[2][3]
| Parameter | Value | Assay Type | Source |
| Biochemical EC50 | 282 ± 61 nM | Biochemical Assay | [2][3] |
| Purity | 98.29% | HPLC | [4] |
| Molecular Formula | C10H5N3O2S3 | - | [4] |
| Molecular Weight | 295.36 g/mol | - | [4] |
| CAS Number | 2207-44-5 | - | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are described in the primary literature.[3] Due to the unavailability of the full-text article, generalized protocols for key assays are provided below as a reference for researchers.
NPAS3-ARNT Heterodimerization Inhibition Assay (e.g., AlphaScreen)
This assay is designed to quantify the disruption of the NPAS3-ARNT protein-protein interaction by an inhibitor.
-
Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures molecular interactions in a microplate format. Donor and acceptor beads are coated with molecules that bind to NPAS3 and ARNT, respectively. When NPAS3 and ARNT interact, the beads are brought into close proximity, resulting in a luminescent signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.
-
Generalized Protocol:
-
Recombinant, tagged versions of NPAS3 and ARNT proteins (e.g., GST-NPAS3 and His-ARNT) are purified.
-
Glutathione-coated donor beads and Nickel-chelate acceptor beads are used.
-
In a microplate, the recombinant proteins are incubated with varying concentrations of this compound.
-
The donor and acceptor beads are added to the mixture.
-
After an incubation period, the plate is read on an AlphaScreen-compatible plate reader.
-
The EC50 value is determined by plotting the luminescence signal against the inhibitor concentration.
-
NPAS3 Transcriptional Activity Reporter Assay
This cell-based assay measures the ability of this compound to inhibit the transcriptional activation of NPAS3 target genes.
-
Principle: A reporter gene, such as luciferase, is placed under the control of a promoter containing NPAS3-ARNT binding sites. Cells are co-transfected with this reporter construct and expression vectors for NPAS3 and ARNT. The level of luciferase expression is proportional to the transcriptional activity of the NPAS3-ARNT complex. A decrease in luciferase activity in the presence of this compound indicates inhibition of NPAS3 function.
-
Generalized Protocol:
-
HEK293T cells or a neuronally-derived cell line are seeded in a multi-well plate.
-
Cells are co-transfected with a luciferase reporter plasmid containing NPAS3 response elements, and expression plasmids for NPAS3 and ARNT. A constitutively expressed Renilla luciferase plasmid can be included for normalization.
-
After transfection, the cells are treated with varying concentrations of this compound.
-
Following an incubation period (e.g., 24-48 hours), the cells are lysed.
-
Luciferase and Renilla activities are measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated and plotted against the inhibitor concentration to determine the IC50 value.
-
NPAS3 Signaling Pathways in Neurobiology
NPAS3 is integrated into complex signaling networks that are fundamental to brain development and function. Its inhibition by this compound can be used to probe these pathways.
Conclusion
This compound represents a significant advancement in the toolset available to neurobiologists for studying the intricate roles of the NPAS3 transcription factor. As a potent, covalent inhibitor of the NPAS3-ARNT heterodimer, it offers a means to acutely and specifically perturb NPAS3-mediated gene transcription in vitro and in cellular models. This technical guide provides a foundational understanding of this compound, its mechanism of action, and its application in neurobiological research. Further studies utilizing this chemical probe will undoubtedly contribute to a deeper understanding of the signaling pathways governed by NPAS3 and may pave the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
The Functional Landscape of NPAS3: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the NPAS3 Transcription Factor, its Regulatory Networks, and Implications for Neurological and Psychiatric Disorders.
Introduction
Neuronal PAS domain protein 3 (NPAS3) is a brain-enriched transcription factor belonging to the basic helix-loop-helix (bHLH) PAS (PER-ARNT-SIM) superfamily.[1][2] Its critical role in neurodevelopment, adult neurogenesis, and the regulation of metabolic pathways has positioned it as a significant factor in the etiology of psychiatric and neurodevelopmental disorders, including schizophrenia, bipolar disorder, and autism spectrum disorder.[2][3][4][5] This technical guide provides a comprehensive overview of the core functions of NPAS3, detailing its molecular interactions, downstream targets, and the experimental methodologies used to elucidate its biological significance.
Core Functional Domains and Mechanism of Action
NPAS3, like other members of the bHLH-PAS family, possesses distinct functional domains that dictate its activity as a transcription factor.[6] These include a basic helix-loop-helix (bHLH) domain for DNA binding, two Per-Arnt-Sim (PAS) domains (PAS A and PAS B) that mediate protein-protein interactions, and a C-terminal transactivation domain responsible for modulating gene expression.[7]
NPAS3 functions as an obligate heterodimer, primarily partnering with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1β.[8][9] This heterodimerization is crucial for its ability to bind to specific DNA sequences, typically the Hypoxia Response Element (HRE) with the core sequence 5'-[AG]CGTG-3', within the promoter regions of its target genes, thereby activating or repressing their transcription.[8][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to NPAS3 function, providing a comparative overview for researchers.
Table 1: NPAS3-ARNT DNA Binding Affinity
| Heterodimer | DNA Element | Dissociation Constant (Kd) | Experimental Method |
| NPAS3-ARNT | Hypoxia Response Element (HRE) | ~20 nM | Fluorescence Anisotropy |
| NPAS1-ARNT | Hypoxia Response Element (HRE) | ~20 nM | Fluorescence Anisotropy |
| HIF-2α-ARNT | Hypoxia Response Element (HRE) | ~40 nM | Fluorescence Anisotropy |
| [Data sourced from Wu et al., 2016][10] |
Table 2: Global Transcriptional Changes upon NPAS3 Loss-of-Function in Mouse Hippocampus
| Condition | Total Differentially Expressed Protein-Coding Transcripts | Upregulated Transcripts | Downregulated Transcripts | Statistical Significance | Experimental Method |
| Npas3 Knockout | 1141 | 40% | 60% | p < 2.2 × 10⁻¹⁶ (binomial test) | RNA Sequencing |
| Npas1 Knockout | 443 | 31% | 69% | p < 2.2 × 10⁻¹⁶ (binomial test) | RNA Sequencing |
| [Data sourced from Mitchell et al., 2017][3] |
Table 3: NPAS3 mRNA Expression Changes During Human Prefrontal Cortex Development
| Developmental Stage | Relative NPAS3 mRNA Expression (Normalized to Neonates) | Statistical Significance (vs. Neonates) | Experimental Method |
| Neonates | 1.00 | - | Quantitative Real-Time PCR |
| Infants | Decreased | p = 0.02 | Quantitative Real-Time PCR |
| Toddlers | Decreased | p = 0.0004 | Quantitative Real-Time PCR |
| School Age | Maximally Reduced | p = 0.000004 | Quantitative Real-Time PCR |
| [Data sourced from Wong et al., 2013][6] |
Key Signaling Pathways Regulated by NPAS3
NPAS3 exerts its influence on neurodevelopment and neuronal function by modulating several critical signaling pathways.
FGF Signaling Pathway
NPAS3 is a key regulator of the Fibroblast Growth Factor (FGF) signaling pathway, which is essential for adult hippocampal neurogenesis.[11] NPAS3 directly controls the expression of Fibroblast Growth Factor Receptor 1 (FGFR1).[11] Loss of NPAS3 leads to reduced FGFR1 expression, resulting in impaired neural precursor cell proliferation.[11]
Notch Signaling Pathway
NPAS3 also plays a crucial role in the Notch signaling pathway, a fundamental mechanism governing cell fate decisions during neurogenesis.[3][12] Studies have shown that NPAS3 transcriptionally regulates key components of this pathway, including the Notch receptors (Notch1 and Notch2) and their ligands.[3] Dysregulation of Notch signaling due to NPAS3 dysfunction can lead to aberrant neural stem cell maintenance and differentiation.[13][14]
References
- 1. Transcriptional regulation of neurodevelopmental and metabolic pathways by NPAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NPAS3 - Wikipedia [en.wikipedia.org]
- 3. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The NPAS3 gene--emerging evidence for a role in psychiatric illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of NPAS3 in the Human Cortex and Evidence of Its Posttranscriptional Regulation by miR-17 During Development, With Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors | eLife [elifesciences.org]
- 9. Molecular characterisation of rare loss-of-function NPAS3 and NPAS4 variants identified in individuals with neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The neuronal PAS domain protein 3 transcription factor controls FGF-mediated adult hippocampal neurogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notch signaling in neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Frontiers | Notch signaling as a master regulator of adult neurogenesis [frontiersin.org]
Unraveling NPAS3: A Deep Dive into its Role in Neurodevelopment and Psychiatric Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal PAS Domain Protein 3 (NPAS3) is a crucial transcription factor implicated in the intricate processes of brain development and function. Dysregulation of NPAS3 has been genetically linked to a spectrum of psychiatric and neurodevelopmental disorders, including schizophrenia and bipolar disorder. This technical guide provides a comprehensive overview of the discovery, molecular mechanisms, and developmental role of NPAS3. It synthesizes key quantitative data from foundational studies, details experimental protocols for investigating NPAS3 function, and visualizes its complex signaling pathways and regulatory networks. This document aims to serve as a core resource for researchers actively engaged in neuroscience and drug discovery, facilitating a deeper understanding of NPAS3 as a potential therapeutic target.
Introduction: The Discovery and Significance of NPAS3
NPAS3 first emerged as a candidate gene for schizophrenia through the analysis of a chromosomal translocation in a family affected by the disorder.[1][2] This genetic aberration was predicted to result in a truncated, non-functional protein, suggesting a loss-of-function mechanism in the pathophysiology of mental illness.[2] Subsequent genetic studies have solidified the association of NPAS3 with psychiatric illnesses and learning disabilities.[2][3]
NPAS3 belongs to the basic helix-loop-helix (bHLH) PAS (Per-Arnt-Sim) superfamily of transcription factors.[1][3] These proteins are known to play diverse roles in biological processes ranging from circadian rhythms to neurogenesis.[3] The NPAS3 protein itself is characterized by three functional domains: a bHLH domain for DNA binding, two PAS domains that sense environmental changes and mediate dimerization, and a C-terminal transactivation domain that modulates the expression of target genes.[1][2] NPAS3 functions as a heterodimer, primarily partnering with another bHLH-PAS protein, ARNT2, to regulate gene expression.[3]
Functionally, NPAS3 is a master regulator of genes involved in neuropsychiatric function.[4][5] Studies in mouse models have revealed that the loss of NPAS3 leads to significant neurodevelopmental deficits, including enlarged ventricles, a reduced corpus callosum and hippocampal volume, and a decreased number of neocortical interneurons.[1] These anatomical alterations are accompanied by behavioral abnormalities that mirror aspects of schizophrenia in humans, such as hyperlocomotion and memory problems.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating NPAS3 expression and function.
Table 1: Temporal Expression of NPAS3 in the Developing Mouse Cerebral Cortex
| Developmental Stage | Relative NPAS3 mRNA Level (Mean ± SEM) |
| E15 | High |
| P7 | High |
| P14 | Significantly Decreased |
| Adult | Significantly Decreased |
| Data derived from RT-PCR analysis in C57BL/6J mice.[1] |
Table 2: Transcriptional Regulation by NPAS3 in Mouse Hippocampus
| Gene Set | Number of Significantly Regulated Protein-Coding Transcripts | Direction of Regulation | Statistical Significance (p-value) |
| NPAS3-deficient vs. Wild-Type | 1141 | 60% decreased, 40% increased | < 2.2 x 10-16 |
| NPAS1-deficient vs. Wild-Type | 443 | 69% downregulated, 31% upregulated | < 2.2 x 10-16 |
| Data from RNA-sequencing analysis of whole hippocampus from wild-type, Npas1-/-, and Npas3-/- mice.[5] |
Key Experimental Protocols
This section provides detailed methodologies for foundational experiments used to elucidate the function of NPAS3.
In Utero Electroporation for Gene Knockdown in the Developing Mouse Brain
Objective: To downregulate the expression of endogenous NPAS3 in progenitor cells of the developing cerebral cortex to study its role in neuronal migration and proliferation.
Materials:
-
Pregnant C57BL/6J mice (E14.5)
-
pSuper-basic vector containing shRNA targeting NPAS3
-
Anesthetic (e.g., pentobarbital sodium)
-
Electroporator
-
Glass micropipette
Protocol:
-
Anesthetize pregnant mice at embryonic day 14.5 (E14.5).
-
Surgically expose the uterine horns.
-
Inject 1 µL of the DNA solution containing the NPAS3 shRNA construct into the lateral ventricle of the embryonic brains.
-
Apply electric pulses using an electroporator with electrodes placed on the head of the embryo.
-
Suture the abdominal wall and allow the embryos to continue development.
-
Collect brain tissue at desired postnatal stages for analysis (e.g., P7).[1]
Chromatin Immunoprecipitation (ChIP) Sequencing
Objective: To identify the direct DNA binding sites of the NPAS3 transcription factor across the genome.
Materials:
-
Mouse hippocampal tissue (e.g., from 12-week-old wild-type mice)
-
Antibody specific to NPAS3
-
Reagents for cross-linking, chromatin shearing, immunoprecipitation, and DNA purification
-
Next-generation sequencing platform
Protocol:
-
Cross-link proteins to DNA in fresh hippocampal tissue.
-
Isolate and shear the chromatin into small fragments.
-
Immunoprecipitate the chromatin using an antibody that specifically recognizes NPAS3.
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Prepare a DNA library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions enriched for NPAS3 binding.[4]
Western Blotting for Protein Expression Analysis
Objective: To quantify the levels of NPAS3 protein in brain tissue samples.
Materials:
-
Human or mouse brain tissue lysates
-
Primary antibody against NPAS3
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Protein electrophoresis and transfer apparatus
-
Chemiluminescent substrate
Protocol:
-
Extract total protein from brain tissue samples.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Incubate the membrane with a primary antibody specific to NPAS3.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity relative to a loading control (e.g., GAPDH).[1][2]
Signaling Pathways and Regulatory Networks
The following diagrams illustrate the known signaling pathways and regulatory interactions involving NPAS3.
Caption: NPAS3 heterodimerizes with ARNT2 to regulate target gene transcription.
Caption: Workflow for studying NPAS3 function in neurodevelopment via in utero electroporation.
Caption: Logical relationships of NPAS3 function in cortical development.
Conclusion and Future Directions
NPAS3 stands as a pivotal transcription factor in the landscape of neurodevelopment and psychiatric disorders. The convergence of genetic, molecular, and behavioral evidence underscores its role as a master regulator of crucial neural pathways. The experimental protocols detailed herein provide a roadmap for further investigation into its complex functions. Future research should focus on identifying small molecules that can modulate NPAS3 activity, potentially offering novel therapeutic avenues for a range of debilitating brain disorders. A deeper understanding of the upstream regulators of NPAS3 and the cell-type-specific nuances of its function will be critical in translating these fundamental discoveries into clinical applications.
References
- 1. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 2. Expression of NPAS3 in the Human Cortex and Evidence of Its Posttranscriptional Regulation by miR-17 During Development, With Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPAS3 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
NPAS3 signaling pathway and its inhibitors
An In-depth Technical Guide to the NPAS3 Signaling Pathway and Its Inhibition Strategies
Audience: Researchers, scientists, and drug development professionals.
Abstract
Neuronal PAS Domain Protein 3 (NPAS3) is a brain-enriched transcription factor belonging to the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) superfamily.[1][2] It plays a crucial role in neurogenesis, nervous system development, and the regulation of circadian rhythms.[3][4] Genetic disruption and variants of NPAS3 have been strongly associated with psychiatric illnesses, including schizophrenia, bipolar disorder, and learning disabilities, making it a significant target for therapeutic research.[1][5] This guide provides a detailed overview of the NPAS3 signaling pathway, discusses strategies for its inhibition, outlines key experimental methodologies for its study, and presents a workflow for inhibitor discovery.
The NPAS3 Signaling Pathway
NPAS3 functions as a master regulator of gene networks essential for brain development and function.[6][7] Its activity is mediated through a canonical pathway for bHLH-PAS transcription factors, involving dimerization, nuclear translocation, and DNA binding to modulate the expression of target genes.
Mechanism of Action
The NPAS3 signaling cascade can be summarized in the following steps:
-
Heterodimerization: In the cytoplasm, NPAS3 forms a functional heterodimer with a partner from the ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) family, such as ARNT or ARNT2.[1][8] This interaction is critical for its stability and subsequent activity and is mediated through both the bHLH and PAS domains of each protein.[8][9]
-
Nuclear Translocation: The NPAS3-ARNT complex translocates from the cytoplasm into the nucleus.[1]
-
DNA Binding: Within the nucleus, the basic region of the bHLH domain of the NPAS3-ARNT heterodimer recognizes and binds to specific DNA sequences in the promoter regions of its target genes.[5][10] The DNA response element for NPAS3-ARNT is similar to the Hypoxia Response Element (HRE), with a core consensus sequence of 5'-TACGTG-3'.[11]
-
Transcriptional Regulation: Upon binding to DNA, the C-terminal transactivation domain of NPAS3 recruits RNA polymerase and other co-activators to either initiate or enhance the transcription of downstream target genes.[5][8]
Key Downstream Targets
NPAS3 regulates a wide array of genes critical for neuronal function. Key targets include:
-
Fibroblast Growth Factor (FGF) Signaling: NPAS3 controls the expression of FGF Receptor 1 (FGFR1), which is vital for adult hippocampal neurogenesis.[12]
-
Notch Signaling: It directly regulates components of the Notch pathway, including Notch1 and Notch2, which are essential for maintaining the stemness of radial glial cells during cortical development.[3][6]
-
Other Neurodevelopmental Genes: NPAS3 also regulates the expression of VGF, TXNIP, and Reelin, genes implicated in neurogenesis, metabolic pathways, and neuronal migration, respectively.[1][8]
Inhibitors of NPAS3
Direct small-molecule inhibitors of NPAS3 are not yet commercially available, a common challenge when targeting transcription factors due to their lack of defined active sites and reliance on large protein-protein and protein-DNA interaction surfaces.[13] However, research into inhibiting other bHLH-PAS family members, such as HIF-1α and HIF-2α, provides a strategic blueprint for developing NPAS3 inhibitors.[14][15]
The primary strategies focus on disrupting the essential interactions required for NPAS3's function.
| Inhibition Strategy | Mechanism of Action | Target Domain | Rationale & Supporting Evidence |
| Dimerization Inhibition | Prevent the heterodimerization of NPAS3 with its obligate partner, ARNT. This sequesters NPAS3 in a monomeric, inactive state. | PAS-A / PAS-B | Crystal structures of NPAS1-ARNT and NPAS3-ARNT reveal putative ligand-binding pockets within the PAS domains.[11][16] Small molecules targeting the PAS-B domain of HIF-2α have successfully inhibited its dimerization with ARNT, validating this approach.[15] |
| DNA Binding Inhibition | Block the interaction between the NPAS3-ARNT complex and its DNA response element (HRE). | bHLH | Small molecules can be designed to bind to the DNA major groove at the HRE sequence, sterically hindering the transcription factor from binding. This strategy has been explored for other transcription factors.[17] |
| Targeting Ligand Pockets | Modulate NPAS3 activity by developing agonists or antagonists that bind to the putative ligand-binding cavities within the PAS domains. | PAS-A / PAS-B | The NPAS3-ARNT crystal structure identified four potential ligand-binding pockets, suggesting that NPAS3 activity may be regulated by endogenous small molecules.[11][16] Identifying these ligands could enable the design of competitive inhibitors. |
Quantitative Data on NPAS3-ARNT DNA Binding Affinity
| Complex | DNA Element | Dissociation Constant (Kd) | Reference |
| NPAS3-ARNT | Hypoxia Response Element (HRE) | ~17.5 ± 1.1 nM | [11][16] |
| NPAS1-ARNT | Hypoxia Response Element (HRE) | ~16.3 ± 1.1 nM | [11][16] |
Methodologies for NPAS3 Research
Studying the function and inhibition of NPAS3 requires a combination of molecular and cellular assays. Below are protocols for key experiments.
Luciferase Reporter Assay for Transcriptional Activity
This assay quantitatively measures the ability of NPAS3 to activate transcription from a specific gene promoter.
Objective: To determine if NPAS3 activates the promoter of a target gene (e.g., VGF).[8]
Protocol:
-
Plasmid Construction:
-
Clone the promoter region of the target gene containing the NPAS3 binding site (HRE) upstream of a Firefly luciferase reporter gene in a suitable vector (e.g., pGL3-Basic).[18]
-
Subclone the full-length coding sequence of human NPAS3 and ARNT into separate mammalian expression vectors (e.g., pcDNA3.1).
-
A control plasmid expressing Renilla luciferase (e.g., pRL-TK) is used to normalize for transfection efficiency.
-
-
Cell Culture and Transfection:
-
Plate human embryonic kidney (HEK293T) or neuronal cells (e.g., SH-SY5Y) in a 24-well plate.[3]
-
Co-transfect the cells using a lipid-based reagent (e.g., Lipofectamine) with:
-
The Firefly luciferase reporter plasmid.
-
The NPAS3 and/or ARNT expression plasmids.
-
The Renilla luciferase control plasmid.
-
(Optional) The small molecule inhibitor being tested.
-
-
-
Cell Lysis and Luciferase Measurement:
-
After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.[18]
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Measure Firefly luciferase activity by adding the appropriate substrate and quantifying the luminescent signal.[19]
-
Subsequently, add the Renilla luciferase substrate (e.g., coelenterazine) to the same well and measure its activity.[19]
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the Firefly luminescence value by the Renilla luminescence value for each sample.
-
Compare the activity in cells expressing NPAS3/ARNT to control cells to determine the fold-activation.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the specific genomic loci where NPAS3 binds in vivo.
Objective: To confirm the binding of NPAS3 to the promoter region of a putative target gene.
Protocol:
-
Cross-linking:
-
Treat cultured cells (2-5 x 107) with 1% formaldehyde for 10-30 minutes at room temperature to cross-link proteins to DNA.[20]
-
Quench the reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the cleared chromatin overnight at 4°C with a ChIP-grade anti-NPAS3 antibody. A negative control IP with a non-specific IgG is essential.[23]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.[20]
-
Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluates at 65°C for several hours or overnight in the presence of high salt (NaCl).[22]
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis:
-
Use quantitative PCR (qPCR) with primers designed to amplify the specific promoter region of interest to quantify the amount of immunoprecipitated DNA.
-
Results are typically expressed as a percentage of the input chromatin.
-
Workflow for NPAS3 Inhibitor Discovery
The development of novel NPAS3 inhibitors requires a structured, multi-stage approach, from initial screening to preclinical evaluation.
Conclusion
NPAS3 is a transcription factor with a well-defined signaling pathway and a critical role in neurodevelopment. Its strong association with severe psychiatric disorders underscores its importance as a therapeutic target. While direct inhibitors have yet to be developed, established strategies for targeting bHLH-PAS transcription factors provide a clear path forward. The experimental protocols and discovery workflow detailed in this guide offer a robust framework for researchers and drug developers to investigate NPAS3 biology and pursue novel therapeutic interventions for NPAS3-related neurological and psychiatric conditions.
References
- 1. NPAS3 - Wikipedia [en.wikipedia.org]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 4. genecards.org [genecards.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NPAS3 neuronal PAS domain protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dimerization Rules of Mammalian PAS Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors | eLife [elifesciences.org]
- 12. pnas.org [pnas.org]
- 13. Transcription Factor Inhibition: Lessons Learned and Emerging Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA-binding small molecules as inhibitors of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 21. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. cusabio.com [cusabio.com]
- 23. med.uio.no [med.uio.no]
NPAS3-IN-1 and the Role of NPAS3 in Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the Neuronal PAS Domain Protein 3 (NPAS3) as a therapeutic target in schizophrenia research. It begins with the available information on a novel inhibitor, NPAS3-IN-1, and then expands to an in-depth exploration of the genetic, molecular, and preclinical evidence implicating NPAS3 in the pathophysiology of schizophrenia.
This compound: A Novel Covalent Inhibitor of the NPAS3-ARNT Heterodimer
Recent advancements have led to the identification of this compound (also known as NPAS3 inhibitor 6), a potent and specific inhibitor of the NPAS3 transcription factor complex.[1][2][3][4][5][6][7] While research on this compound is in its early stages, it represents a significant step towards the pharmacological modulation of NPAS3 activity for potential therapeutic applications.
Mechanism of Action
This compound functions by disrupting the heterodimerization of NPAS3 with its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][3][4][5] This interaction is crucial for the transcriptional activity of NPAS3. The inhibitor achieves this by covalently binding to the Cys336 residue of ARNT, thereby preventing the formation of a functional NPAS3-ARNT complex.[2][4][6]
Quantitative Data
The available quantitative data for this compound is currently limited to its biochemical potency.
| Compound | CAS Number | Mechanism of Action | Biochemical EC50 | Reference |
| This compound (Compound 6) | 2207-44-5 | Covalent inhibitor of NPAS3-ARNT heterodimerization | 282 ± 61 nM | [4] |
Experimental Protocols
Detailed experimental protocols for the use of this compound in schizophrenia-related research are not yet publicly available. The primary research has focused on the discovery and initial biochemical characterization of the compound.[4][6] The general methodology for its discovery involved a screening for compounds that could block the NPAS3-ARNT interaction, followed by optimization of a hit compound to yield this compound ("Compound 6").[4][6]
NPAS3: A Key Transcription Factor in Schizophrenia Pathophysiology
NPAS3 is a brain-enriched transcription factor belonging to the basic helix-loop-helix PER-ARNT-SIM (bHLH-PAS) family.[8][9] A growing body of evidence from human genetic studies and preclinical models has established NPAS3 as a robust candidate gene for schizophrenia and other psychiatric disorders.[8][9]
Genetic Evidence in Schizophrenia
Multiple lines of genetic evidence link NPAS3 to schizophrenia:
-
Chromosomal Translocations: A balanced chromosomal translocation, t(9;14)(q34;q13), that disrupts the NPAS3 gene was identified in a family with a history of schizophrenia and learning disabilities.[8]
-
Gene Locus: The NPAS3 gene is located on chromosome 14q13, a region that has been implicated in schizophrenia and bipolar disorder through linkage studies.[8]
-
Single Nucleotide Polymorphisms (SNPs): Several studies have identified associations between specific NPAS3 variants and an increased risk for schizophrenia.
| SNP | Allelic Change | p-value | Study Population | Reference |
| rs12434716 | G>C | 0.009 | 83 patients, 83 controls | Macintyre et al. |
| rs10141940 | C>T | 0.01 | 83 patients, 83 controls | Macintyre et al. |
| rs10142034 | C>G | 0.01 | 83 patients, 83 controls | Macintyre et al. |
Preclinical Evidence from NPAS3 Knockout Mice
Studies using mice with a targeted disruption of the Npas3 gene have provided significant insights into its role in brain function and behavior relevant to schizophrenia.
| Phenotype | Observation in Npas3 Knockout Mice | Relevance to Schizophrenia |
| Behavioral | Increased locomotor activity, deficits in prepulse inhibition, and impaired social recognition. | These behaviors are analogous to the positive and negative symptoms observed in schizophrenia. |
| Neuroanatomical | Reduced hippocampal volume and altered connectivity in the corpus callosum and cerebellum. | Structural brain abnormalities, including reduced hippocampal volume, are consistent findings in individuals with schizophrenia. |
| Neurogenesis | A profound deficit in adult hippocampal neurogenesis. | Impaired neurogenesis may contribute to the cognitive deficits and mood symptoms associated with schizophrenia. |
NPAS3 Signaling Pathways in Neurodevelopment
NPAS3 plays a critical role in neurodevelopment by regulating the transcription of genes involved in neurogenesis and neuronal migration.[10] As a transcription factor, NPAS3 forms a heterodimer with ARNT to bind to specific DNA sequences and modulate gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NPAS3 inhibitor 6 | NPAS3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a highly potent NPAS3 heterodimer inhibitor by covalently modifying ARNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Expression of NPAS3 in the Human Cortex and Evidence of Its Posttranscriptional Regulation by miR-17 During Development, With Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NPAS3-IN-1 experimental protocol for cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPAS3 (Neuronal PAS domain protein 3) is a transcription factor belonging to the basic helix-loop-helix-PAS (bHLH-PAS) family. It plays a crucial role in neurogenesis, development, and has been implicated in psychiatric disorders and certain cancers. NPAS3 functions by forming a heterodimer with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), which then binds to DNA and regulates the transcription of downstream target genes. The inhibitor NPAS3-IN-1 (also referred to as Compound 6 in primary literature) is a potent, covalent inhibitor of the NPAS3-ARNT protein-protein interaction, offering a valuable tool for studying the physiological and pathological roles of NPAS3 signaling.[1]
Mechanism of Action
This compound acts as a highly potent and specific inhibitor of the NPAS3-ARNT heterodimerization. Its mechanism involves the covalent modification of the ARNT subunit at the Cys336 residue.[1][2] By binding to ARNT, this compound effectively prevents its association with NPAS3. This disruption of the NPAS3-ARNT complex inhibits the transcriptional activity of NPAS3, leading to the downregulation of its target genes.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (Compound 6) based on biochemical assays. Cellular potency data is not yet available in the public domain.
| Parameter | Value | Assay Type | Reference |
| EC50 | 282 ± 61 nM | Biochemical Assay | [1][2] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the NPAS3 signaling pathway and a typical experimental workflow for characterizing the effects of this compound in cell culture.
Caption: NPAS3-ARNT signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for characterizing this compound in cell culture.
Experimental Protocols
Note: The following protocols are representative methodologies for characterizing a transcription factor inhibitor like this compound. Specific parameters such as cell line, inhibitor concentration, and incubation times should be optimized for your experimental system, based on the data from the primary literature (Li et al., Bioorg Chem. 2023).
Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Selection: Reconstitute the compound in sterile DMSO to prepare a stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to NPAS3 function. HEK293T cells are commonly used for transfection-based assays due to their high transfection efficiency. Neuronal cell lines (e.g., SH-SY5Y) or astrocytoma/glioblastoma cell lines may also be appropriate depending on the research question.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for HEK293T) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
The day before treatment, seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction).
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed complete culture medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose).
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTS Assay)
This assay is crucial to determine the cytotoxic concentration range of this compound.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24-72 hours.
-
Assay:
-
Add MTS reagent to each well according to the manufacturer's protocol (e.g., 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) to Verify Disruption of NPAS3-ARNT Interaction
This protocol verifies that this compound disrupts the physical interaction between NPAS3 and ARNT in a cellular context.
-
Cell Lysis:
-
Treat cells (e.g., in 10 cm dishes) with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold, non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20-30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysates.
-
Incubate 500 µg to 1 mg of protein lysate with an antibody against either NPAS3 or ARNT (2-4 µg) for 4 hours to overnight at 4°C with gentle rotation. Include an isotype control IgG as a negative control.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with cold IP Lysis Buffer.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the protein that was not used for the immunoprecipitation (e.g., if you pulled down with anti-NPAS3, blot with anti-ARNT, and vice-versa).
-
Analyze the results. A decrease in the co-precipitated protein in the this compound treated sample compared to the vehicle control indicates disruption of the interaction.
-
Luciferase Reporter Assay for Transcriptional Activity
This assay measures the effect of this compound on the transcriptional activity of NPAS3 at a specific target gene promoter.
-
Plasmid Constructs:
-
Reporter Plasmid: A firefly luciferase reporter plasmid containing the promoter of a known NPAS3 target gene (e.g., VGF or TXNIP).
-
Expression Plasmids: Plasmids for overexpressing human NPAS3 and ARNT.
-
Control Plasmid: A plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.
-
-
Transfection:
-
Seed HEK293T cells in a 24- or 96-well plate.
-
Co-transfect the cells with the reporter, NPAS3, ARNT, and Renilla control plasmids using a suitable transfection reagent.
-
-
Treatment: After 12-24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Lysis and Measurement:
-
After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided with a dual-luciferase assay kit.
-
Measure both Firefly and Renilla luciferase activity sequentially in a luminometer according to the kit manufacturer's instructions.
-
-
Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.
-
Compare the normalized luciferase activity in this compound-treated cells to that of vehicle-treated cells to determine the dose-dependent inhibition of transcriptional activity.
-
References
Application Notes and Protocols for NPAS3-IN-1 in Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal PAS domain protein 3 (NPAS3) is a crucial transcription factor involved in neurogenesis, neuronal migration, and the regulation of genes implicated in psychiatric disorders.[1][2] It functions as a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) to bind to specific DNA sequences and modulate gene expression.[3][4] Dysregulation of NPAS3 has been linked to conditions such as schizophrenia and autism spectrum disorder.[3][5]
NPAS3-IN-1 is a potent and specific small molecule inhibitor that disrupts the heterodimerization of NPAS3 and ARNT. This inhibition blocks the transcriptional activity of the NPAS3/ARNT complex, providing a valuable tool for studying the function of NPAS3 in neuronal development and disease models. These application notes provide a detailed protocol for the use of this compound in primary neuronal cultures.
Disclaimer: As this compound is a novel research compound, specific protocols for its use in primary neurons are not widely established. The following protocols are based on general procedures for treating primary neurons with small molecule inhibitors and the known functions of NPAS3. Researchers should perform initial dose-response and time-course experiments to determine the optimal conditions for their specific neuronal culture system and experimental goals.
Data Presentation: Expected Effects of NPAS3 Inhibition
The following tables present hypothetical quantitative data summarizing the expected outcomes of treating primary neurons with this compound, based on the known roles of NPAS3 in neuronal function.
Table 1: Effect of this compound on Neurite Outgrowth in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Standard Deviation (µm) | p-value vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 150 | 25 | - |
| This compound | 1 | 125 | 20 | < 0.05 |
| This compound | 5 | 90 | 15 | < 0.01 |
| This compound | 10 | 75 | 12 | < 0.001 |
Table 2: Effect of this compound on the Expression of NPAS3 Downstream Target Genes
| Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change vs. Vehicle) | |
| Notch1 | VGF | ||
| Vehicle (DMSO) | 0.1% | 1.0 | 1.0 |
| This compound | 5 | 1.8 | 0.6 |
| This compound | 10 | 2.5 | 0.4 |
Experimental Protocols
Primary Neuronal Culture
This protocol describes the culture of primary cortical neurons from embryonic day 18 (E18) mouse pups.
Materials:
-
E18 mouse embryos
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine or Poly-L-ornithine
-
Laminin
-
Neurobasal Medium
-
Sterile dissection tools
-
Cell culture plates or coverslips
Procedure:
-
Coating Culture Surfaces:
-
Coat culture plates or coverslips with 100 µg/mL poly-D-lysine or poly-L-ornithine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry completely.
-
(Optional) For enhanced neuronal survival and attachment, coat with 5 µg/mL laminin in sterile PBS for at least 4 hours at 37°C. Aspirate before plating neurons.
-
-
Neuron Isolation:
-
Euthanize pregnant E18 mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the cortices from the embryonic brains in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Gently triturate the tissue using a fire-polished Pasteur pipette in DMEM containing 10% FBS and DNase I to obtain a single-cell suspension.
-
-
Plating Neurons:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the pre-coated culture surfaces at a desired density (e.g., 2 x 10^5 cells/cm²).
-
-
Neuron Maintenance:
-
Incubate the cultured neurons at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed maintenance medium.
-
Continue to replace half of the medium every 3-4 days.
-
Treatment of Primary Neurons with this compound
Materials:
-
Primary neuronal cultures (e.g., DIV 7-10)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Pre-warmed neuronal maintenance medium
Procedure:
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed neuronal maintenance medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Carefully remove half of the medium from each well of the cultured neurons.
-
Add the prepared this compound working solutions or vehicle control to the corresponding wells.
-
Gently mix the medium in the wells.
-
Return the culture plate to the incubator and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours). This should be optimized by the researcher.
-
Downstream Analysis
A. Immunocytochemistry for Neurite Outgrowth Analysis
Materials:
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the treated neurons with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the neurons using a fluorescence microscope and analyze neurite length using appropriate software (e.g., ImageJ with NeuronJ plugin).
B. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Notch1, VGF) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
Lyse the treated neurons and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control group.
Visualizations
Caption: NPAS3 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Using this compound in Primary Neurons.
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for NPAS3-IN-1 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPAS3-IN-1 is a potent and specific small molecule inhibitor of the NPAS3-ARNT heterodimerization.[1] NPAS3 (Neuronal PAS domain protein 3) is a basic helix-loop-helix-PAS (bHLH-PAS) transcription factor that plays a crucial role in neurodevelopment, and its dysregulation has been implicated in psychiatric disorders and certain cancers, including gliomas and neuroblastomas. NPAS3 exerts its transcriptional regulatory functions by forming a heterodimer with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), also known as HIF-1β. This complex then binds to specific DNA sequences to regulate the expression of target genes. This compound disrupts the formation of this essential NPAS3-ARNT complex, thereby inhibiting its downstream signaling pathways. These application notes provide detailed protocols for utilizing this compound in various in vitro studies to investigate its effects on cell viability, apoptosis, and transcriptional activity.
Mechanism of Action
This compound is an inhibitor of the protein-protein interaction between NPAS3 and ARNT. By preventing their heterodimerization, this compound effectively blocks the transcriptional activity of this complex. A closely related compound, referred to as "Compound 6" in a key study, demonstrated a biochemical half-maximal effective concentration (EC50) of 282 ± 61 nM for the disruption of the NPAS3-ARNT interaction. This compound was shown to effectively down-regulate the transcriptional function of NPAS3 at the cellular level by disrupting the NPAS3-ARNT complex interface.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related analog, Compound 6.
Table 1: Biochemical Potency of this compound Analog (Compound 6)
| Compound | Assay Type | Parameter | Value | Reference |
| Compound 6 | Biochemical Assay | EC50 | 282 ± 61 nM | [1] |
Table 2: Recommended Concentration Ranges for In Vitro Cellular Assays
| Assay Type | Cell Lines | Recommended Concentration Range | Notes |
| Cell Viability (e.g., MTT, MTS) | Glioma, Neuroblastoma | 0.1 µM - 10 µM | Titration is recommended to determine the optimal concentration for specific cell lines. |
| Apoptosis (e.g., Caspase-Glo, Annexin V) | Glioma, Neuroblastoma | 0.5 µM - 10 µM | Time-course and dose-response experiments are advised. |
| Transcriptional Reporter Assay | HEK293T, Glioma, Neuroblastoma | 0.1 µM - 5 µM | Co-transfection with NPAS3 and ARNT expression vectors may be necessary. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NPAS3-ARNT signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
1. Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of glioma or neuroblastoma cell lines, which is an indicator of cell viability.
Materials:
-
Glioma or neuroblastoma cell lines (e.g., U87-MG, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Glioma or neuroblastoma cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound to the wells. Include vehicle and positive controls.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 6, 12, 24 hours) at 37°C and 5% CO2.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle control to determine the fold-change in caspase activity.
-
3. Transcriptional Reporter Assay (Dual-Luciferase® Reporter Assay)
This assay is used to measure the effect of this compound on the transcriptional activity of the NPAS3-ARNT complex.
Materials:
-
HEK293T or a relevant glioma/neuroblastoma cell line
-
Complete cell culture medium
-
Expression plasmids for NPAS3 and ARNT
-
Reporter plasmid containing a luciferase gene driven by a promoter with NPAS3-ARNT binding sites (e.g., a promoter containing Hypoxia Response Elements - HREs)
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound (stock solution in DMSO)
-
96-well white-walled, clear-bottom plates
-
Dual-Luciferase® Reporter Assay System (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Co-transfect the cells with the NPAS3 expression plasmid, ARNT expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for an additional 24 hours at 37°C and 5% CO2.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure Renilla luciferase activity.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence for both firefly and Renilla luciferases using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold-change in reporter activity relative to the vehicle control.
-
References
NPAS3-IN-1 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
NPAS3-IN-1 is a potent and specific inhibitor of the heterodimerization of Neuronal PAS Domain Protein 3 (NPAS3) and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). NPAS3 is a basic helix-loop-helix-PAS (bHLH-PAS) transcription factor that plays a crucial role in neurogenesis, neuronal development, and has been implicated in psychiatric disorders. By forming a heterodimer with ARNT, NPAS3 binds to specific DNA sequences and regulates the transcription of target genes. This compound disrupts this protein-protein interaction, thereby inhibiting the transcriptional activity of NPAS3. These application notes provide detailed information on the solubility of this compound and protocols for its use in research settings.
Data Presentation
This compound Solubility
The solubility of this compound was determined in various common laboratory solvents. The data is summarized in the table below for easy reference and comparison.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 25 | 84.64 | Ultrasonic assistance may be required. Hygroscopic DMSO can affect solubility; use freshly opened solvent.[1] |
| Ethanol | Insoluble | Insoluble | Not recommended as a solvent. |
| PBS (pH 7.4) | Insoluble | Insoluble | Not recommended as a solvent. |
| Water | Insoluble | Insoluble | Not recommended as a solvent. |
Signaling Pathway
This compound targets the initial and critical step in the NPAS3 signaling pathway: the formation of a functional transcription factor complex. The diagram below illustrates the mechanism of action of this compound.
Caption: this compound inhibits the heterodimerization of NPAS3 and ARNT in the nucleus.
Experimental Protocols
Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Weighing the Compound: Carefully weigh the desired amount of this compound solid in a sterile microcentrifuge tube. Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed compound).
-
Dissolution:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in an ultrasonic water bath for 5-10 minutes.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Before use, thaw a single aliquot at room temperature and gently mix before diluting to the final working concentration in cell culture medium or assay buffer. Note: The final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Experimental Workflow: Inhibition of NPAS3-Mediated Transcription (Cell-Based Assay)
Objective: To determine the inhibitory effect of this compound on the transcriptional activity of the NPAS3-ARNT heterodimer in a cellular context. This can be achieved using a reporter gene assay.
Caption: Workflow for a cell-based reporter assay to measure this compound activity.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Expression plasmids for human NPAS3 and ARNT
-
Reporter plasmid containing a luciferase gene driven by a promoter with NPAS3-ARNT binding sites (e.g., from the VGF or TXNIP gene)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine® 3000)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates, white-walled
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a white-walled 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
On the following day, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. Co-transfect the cells with the NPAS3 expression plasmid, ARNT expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.
-
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in each well using a luminometer according to the assay kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Calculate the IC₅₀ value of this compound by fitting the data to a four-parameter logistic curve.
-
Disclaimer
This information is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific experimental conditions. Always follow safe laboratory practices and consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
Application Notes and Protocols for Studying NPAS3 Modulation in SH-SY5Y Cells
Topic: Time-Course Analysis of NPAS3 Modulation in SH-SY5Y Human Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, a specific small molecule inhibitor or activator designated "NPAS3-IN-1" is not described in the public scientific literature. The following application note provides a general framework and representative protocols for studying the time-course effects of modulating the transcription factor NPAS3 in SH-SY5Y cells, for instance, through RNA interference.
Introduction
Neuronal PAS domain protein 3 (NPAS3) is a brain-enriched transcription factor belonging to the basic helix-loop-helix (bHLH)-PAS superfamily.[1] NPAS3 is implicated in neurodevelopmental processes, and its disruption has been associated with psychiatric illnesses such as schizophrenia.[1] The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model in neuroscience due to its human origin and ability to differentiate into a neuronal phenotype.[2] Studying the time-dependent effects of NPAS3 modulation in SH-SY5Y cells can provide valuable insights into its role in neuronal function and its potential as a therapeutic target.
This document outlines protocols for the culture and differentiation of SH-SY5Y cells, the experimental modulation of NPAS3 expression via siRNA-mediated knockdown, and methods for analyzing the time-course effects on downstream cellular processes.
Data Presentation
Effective analysis of NPAS3 function requires quantifying changes over a time-course following its modulation. Below is a template for tabulating such data, illustrating expected readouts from a hypothetical NPAS3 knockdown experiment at 24, 48, and 72-hour time points.
Table 1: Representative Time-Course of NPAS3 Knockdown Effects in Differentiated SH-SY5Y Cells
| Time Point (Post-transfection) | NPAS3 mRNA Expression (Relative to Control) | Cell Proliferation (Ki67 Positive Cells %) | VGF mRNA Expression (Relative to Control) |
| 24 hours | 0.45 ± 0.05 | 102 ± 4.1 | 0.85 ± 0.09 |
| 48 hours | 0.21 ± 0.03 | 115 ± 5.3 | 0.62 ± 0.07 |
| 72 hours | 0.15 ± 0.02 | 128 ± 6.8 | 0.48 ± 0.06 |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments. VGF (VGF nerve growth factor inducible) is a known target gene of NPAS3.
Experimental Protocols
Culture and Differentiation of SH-SY5Y Cells
For meaningful results in neuroscience research, it is crucial to differentiate the neuroblastoma SH-SY5Y cells into a more mature neuron-like phenotype.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (Complete Medium)
-
DMEM/F12 medium with 1% FBS, 1% Penicillin-Streptomycin (Differentiation Medium)
-
Retinoic Acid (RA), 10 mM stock in DMSO
-
Brain-Derived Neurotrophic Factor (BDNF), 50 µg/mL stock in sterile water
-
Poly-L-lysine coated culture plates or flasks
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in Complete Medium on Poly-L-lysine coated plates at a density of 2 x 105 cells/mL.
-
Initiation of Differentiation: After 24 hours, replace the medium with Differentiation Medium containing 10 µM Retinoic Acid.
-
Maintenance: Replace the medium with fresh RA-containing Differentiation Medium every 2-3 days for 5 days.
-
Maturation: After 5 days of RA treatment, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF.
-
Experimental Use: The cells are considered differentiated and ready for experiments after an additional 2-3 days in BDNF-containing medium.
siRNA-Mediated Knockdown of NPAS3
This protocol describes the transient knockdown of NPAS3 expression in differentiated SH-SY5Y cells using small interfering RNA (siRNA).
Materials:
-
Differentiated SH-SY5Y cells
-
NPAS3-targeting siRNA and a non-targeting scramble siRNA control
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX transfection reagent
-
Nuclease-free water and tubes
Protocol:
-
siRNA Preparation: On the day of transfection, dilute the NPAS3 siRNA and scramble siRNA to a final concentration of 20 µM in nuclease-free water.
-
Transfection Complex Formation:
-
For each well of a 6-well plate, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of the 20 µM siRNA stock in 125 µL of Opti-MEM.
-
Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 250 µL siRNA-lipid complex dropwise to each well containing differentiated SH-SY5Y cells in 1.75 mL of fresh, antibiotic-free differentiation medium.
-
Incubation and Time-Course Analysis: Incubate the cells at 37°C in a CO2 incubator. Harvest cells at desired time points (e.g., 24, 48, 72 hours) for downstream analysis such as qPCR or Western blotting.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of NPAS3 and its target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Primers for NPAS3, VGF, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
RNA Extraction: Harvest cells at each time point and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and forward and reverse primers for the gene of interest.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the scramble siRNA control.
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway involving NPAS3.
Caption: Experimental workflow for time-course analysis of NPAS3 knockdown in SH-SY5Y cells.
Caption: Simplified signaling pathway of NPAS3 regulation and function.
References
Application Notes and Protocols: ChIP-seq Analysis of NPAS3 Occupancy with NPAS3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal PAS domain protein 3 (NPAS3) is a basic helix-loop-helix-PAS (bHLH-PAS) domain transcription factor predominantly expressed in the brain.[1][2][3] As a critical regulator of gene expression, NPAS3 plays a significant role in neurogenesis, circadian rhythms, and the development of the nervous system.[2][4][5] Growing evidence has implicated NPAS3 dysfunction in the pathophysiology of major psychiatric illnesses, including schizophrenia and bipolar disorder.[1][2][3][6] NPAS3 functions as a heterodimer, typically with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), to bind specific DNA sequences and modulate the transcription of its target genes.[6][7][8]
NPAS3-IN-1 is a novel, selective small molecule inhibitor designed to disrupt the DNA binding activity of the NPAS3/ARNT heterodimer. By preventing NPAS3 from binding to its genomic targets, this compound provides a powerful tool to investigate the downstream consequences of NPAS3 inhibition and to explore its therapeutic potential.
These application notes provide a comprehensive overview and detailed protocols for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze the genome-wide occupancy of NPAS3 in the presence and absence of this compound.
Principle of the Assay
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein of interest, such as a transcription factor.[9][10] The workflow involves cross-linking proteins to DNA within cells, followed by chromatin fragmentation. An antibody specific to the target protein is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced, allowing for the mapping of the protein's binding sites across the entire genome.
In this application, we will use ChIP-seq to compare the genomic occupancy of NPAS3 in a relevant cell line (e.g., a human neuroblastoma cell line) treated with either a vehicle control or this compound. A significant reduction in the number and/or intensity of NPAS3 binding peaks in the this compound treated cells would indicate successful inhibition of NPAS3 DNA binding.
Data Presentation: Expected Quantitative Outcomes
The following tables represent hypothetical data to illustrate the expected outcomes of a successful ChIP-seq experiment using this compound.
Table 1: Summary of ChIP-seq Peak Calling
| Treatment | Total Reads | Mapped Reads (%) | Number of NPAS3 Peaks |
| Vehicle Control | 50,000,000 | 95.0% | 12,500 |
| This compound (10 µM) | 52,000,000 | 94.5% | 1,500 |
Table 2: Differential Binding Analysis
| Comparison | Number of Significantly Reduced Peaks | Number of Significantly Gained Peaks | Number of Unchanged Peaks |
| This compound vs. Vehicle | 11,200 | 50 | 1,250 |
Table 3: Gene Ontology (GO) Analysis of Genes Associated with Reduced NPAS3 Peaks
| GO Term | Description | p-value |
| GO:0048699 | Generation of neurons | 1.2e-15 |
| GO:0007623 | Circadian rhythm | 3.5e-12 |
| GO:0050896 | Response to stimulus | 8.1e-10 |
| GO:0043065 | Positive regulation of apoptotic process | 5.4e-8 |
Visualization of Key Processes
Experimental Protocols
Cell Culture and Treatment
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate media and conditions until they reach 80-90% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or the desired concentration of this compound (e.g., 10 µM) for a predetermined time (e.g., 24 hours).
Chromatin Immunoprecipitation (ChIP)
This protocol is adapted from standard transcription factor ChIP-seq protocols.[11][12][13]
1. Cross-linking
-
To the cell culture medium, add formaldehyde to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature with gentle shaking.
-
Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing
-
Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing PIPES, IGEPAL, and protease inhibitors).
-
Incubate on ice to allow for cell lysis.
-
Isolate the nuclei by centrifugation.
-
Resuspend the nuclear pellet in a shearing buffer (e.g., containing SDS and protease inhibitors).
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-NPAS3 antibody overnight at 4°C with rotation. A negative control immunoprecipitation should be performed using a non-specific IgG antibody.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate to capture the immune complexes.
4. Washing and Elution
-
Wash the beads sequentially with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., containing NaHCO3 and SDS).
5. Reverse Cross-linking and DNA Purification
-
Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.
Library Preparation and Sequencing
-
Prepare the ChIP DNA for sequencing by performing end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Perform size selection of the amplified library.
-
Sequence the library on a high-throughput sequencing platform.
Data Analysis
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Use a peak calling algorithm (e.g., MACS2) to identify regions of NPAS3 enrichment (peaks).
-
Perform differential binding analysis to identify peaks that are significantly different between the vehicle and this compound treated samples.
-
Annotate the differential peaks to nearby genes.
-
Perform functional enrichment analysis (e.g., Gene Ontology) on the genes associated with differential peaks to identify the biological pathways affected by NPAS3 inhibition.
Conclusion
The combination of this compound and ChIP-seq provides a robust platform for elucidating the genome-wide regulatory functions of NPAS3. The protocols and expected data presented here serve as a comprehensive guide for researchers and drug development professionals to investigate the mechanism of action of NPAS3 inhibitors and to identify novel therapeutic targets for psychiatric and neurological disorders. The successful application of this workflow will contribute to a deeper understanding of NPAS3 biology and its role in disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. NPAS3 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Transcriptional regulation of neurodevelopmental and metabolic pathways by NPAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 6. NPAS3 neuronal PAS domain protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. genecards.org [genecards.org]
- 8. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Transcription Factor ChIP-Seq, ChIP-Seq Service - Epigenetics [epigenhub.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
Application Notes and Protocols for Co-Immunoprecipitation of NPAS3 and ARNT with NPAS3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal PAS domain protein 3 (NPAS3) is a transcription factor crucial for normal brain development and function.[1][2][3] Genetic variations in NPAS3 have been linked to various psychiatric disorders, making it a significant target for therapeutic research.[4][5] NPAS3 functions by forming a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[4][6] This NPAS3-ARNT complex then binds to specific DNA sequences to regulate the transcription of target genes involved in neurogenesis and other critical neural pathways.[6][7]
NPAS3-IN-1 is a novel, selective small molecule inhibitor designed to modulate the activity of the NPAS3 transcription factor. Its primary mechanism of action is the disruption of the protein-protein interaction between NPAS3 and its obligate partner, ARNT. By preventing this heterodimerization, this compound effectively inhibits the transcriptional regulation of NPAS3-ARNT target genes. These application notes provide a detailed protocol for demonstrating the efficacy of this compound in disrupting the NPAS3-ARNT complex using co-immunoprecipitation (Co-IP).
Signaling Pathway of NPAS3 and ARNT
The NPAS3 and ARNT proteins are members of the basic helix-loop-helix-PER-ARNT-SIM (bHLH-PAS) family of transcription factors.[4] In the nucleus, NPAS3 forms a heterodimer with ARNT. This dimerization is essential for the complex to recognize and bind to specific DNA response elements in the promoter regions of target genes, thereby controlling their transcription and influencing neuronal development and function.
References
- 1. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 2. Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of NPAS3 in the Human Cortex and Evidence of Its Posttranscriptional Regulation by miR-17 During Development, With Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anl.gov [anl.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of NPAS3 Following Treatment with a Novel Inhibitor, NPAS3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal PAS domain protein 3 (NPAS3) is a crucial transcription factor predominantly expressed in the brain and implicated in neurogenesis, brain development, and various neuropsychiatric disorders such as schizophrenia and bipolar disorder.[1][2][3][4] As a member of the basic helix-loop-helix-PAS (bHLH-PAS) family, NPAS3 forms heterodimers with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) to regulate the transcription of target genes.[5] Its function is linked to the regulation of key signaling pathways, including the Fibroblast Growth Factor (FGF) and Notch signaling pathways.[1][6][7] Given its significant role in neural function and disease, NPAS3 presents a compelling target for therapeutic intervention.
NPAS3-IN-1 is a novel, selective inhibitor developed to probe the functional role of NPAS3. These application notes provide a detailed protocol for the immunofluorescent staining of NPAS3 in cultured cells following treatment with this compound. This enables the visualization and quantification of changes in NPAS3 expression and subcellular localization, offering insights into the inhibitor's mechanism of action.
Principle of the Method
Immunofluorescence is a powerful technique used to visualize the subcellular localization of a specific protein within a cell.[8] The method involves fixing and permeabilizing the cells to allow antibodies to access intracellular targets. A primary antibody specifically recognizes and binds to the protein of interest (NPAS3). Subsequently, a secondary antibody, conjugated to a fluorescent dye and directed against the host species of the primary antibody, is used for detection. The fluorescent signal can then be visualized using a fluorescence microscope. This protocol outlines the steps for indirect immunofluorescence, a common and effective method for this purpose.[9]
Data Presentation
The following table provides a template for summarizing quantitative data obtained from immunofluorescence experiments. Researchers can adapt this table to their specific experimental design.
| Treatment Group | Concentration | Duration (hrs) | Mean Nuclear NPAS3 Fluorescence Intensity (A.U.) | Mean Cytoplasmic NPAS3 Fluorescence Intensity (A.U.) | Nuclear-to-Cytoplasmic Ratio | Notes |
| Vehicle Control | - | 24 | Data | Data | Data | e.g., DMSO |
| This compound | 1 µM | 24 | Data | Data | Data | |
| This compound | 5 µM | 24 | Data | Data | Data | |
| This compound | 10 µM | 24 | Data | Data | Data | |
| Positive Control | - | - | Data | Data | Data | e.g., NPAS3 siRNA |
| Negative Control | - | - | Data | Data | Data | e.g., Scrambled siRNA |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent cells expressing NPAS3 (e.g., neuroblastoma cell lines, primary neurons)
-
Culture Medium and Supplements
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS) , pH 7.4
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-NPAS3 antibody (Use at a dilution recommended by the manufacturer, typically 1:500 - 1:1000)[10]
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488 or 594), diluted according to the manufacturer's instructions.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
-
Fluorescence Microscope
Experimental Workflow
Caption: Workflow for NPAS3 immunofluorescence staining.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 24-well plate at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 1 mL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of permeabilization buffer (0.1-0.5% Triton X-100 in PBS) to each well.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of blocking buffer to each well.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NPAS3 antibody in the blocking buffer to the recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibody in the blocking buffer.
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1-2 hours at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips onto microscope slides with a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Capture images using consistent settings (e.g., exposure time, gain) for all experimental groups.
-
Quantify the fluorescence intensity in the nucleus and cytoplasm using image analysis software (e.g., ImageJ/Fiji).
-
Signaling Pathway
NPAS3 is a transcription factor that plays a significant role in neurodevelopment by regulating the expression of genes involved in critical signaling pathways. Loss of NPAS3 function has been shown to impact both the FGF and Notch signaling pathways.[1][6][7] NPAS3 is known to regulate the expression of FGF receptor 1 (FGFR1), which is crucial for adult hippocampal neurogenesis.[6] Additionally, NPAS3 can influence the Notch signaling pathway, a key regulator of neural progenitor cell maintenance and differentiation.[1][7] Treatment with this compound may therefore lead to downstream effects on these pathways.
Caption: NPAS3 signaling and point of inhibition.
Troubleshooting
-
High Background:
-
Increase the duration or concentration of the blocking step.
-
Ensure adequate washing between steps.
-
Titer the primary and secondary antibody concentrations.
-
-
No/Weak Signal:
-
Confirm NPAS3 expression in the cell line used.
-
Increase the concentration of the primary antibody.
-
Check the excitation and emission spectra of the fluorophore.
-
Ensure the secondary antibody is appropriate for the primary antibody's host species.
-
Consider antigen retrieval methods if signal is still weak, although this is more common for tissue sections.[11]
-
-
Non-specific Staining:
-
Include a negative control without the primary antibody.
-
Use a more specific primary antibody. Affinity-purified antibodies are recommended.
-
Ensure the blocking serum is from the same species as the secondary antibody was raised in (but not the same as the primary antibody's host).
-
Safety Precautions
-
Handle paraformaldehyde, a hazardous chemical, in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Dispose of all chemical waste according to institutional guidelines.
-
Protect fluorescent reagents from light to prevent photobleaching.
These detailed application notes and protocols provide a robust framework for investigating the effects of this compound on NPAS3 localization and expression. By carefully following these procedures, researchers can generate reliable and reproducible data to advance the understanding of NPAS3 function and the therapeutic potential of its inhibition.
References
- 1. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. NPAS3 - Wikipedia [en.wikipedia.org]
- 4. NPAS3 neuronal PAS domain protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 8. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Behavioral and regulatory abnormalities in mice deficient in the NPAS1 and NPAS3 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
Troubleshooting & Optimization
optimizing NPAS3-IN-1 concentration to avoid toxicity
Welcome to the technical support center for NPAS3-IN-1, a potent inhibitor of NPAS3-ARNT heterodimerization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of this compound in your experiments while minimizing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Neuronal PAS Domain Protein 3 (NPAS3) and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). NPAS3 is a transcription factor that, upon forming a heterodimer with ARNT, regulates the expression of downstream genes involved in crucial neurological processes like neurogenesis and brain development. By preventing this heterodimerization, this compound effectively down-regulates the transcriptional functions of NPAS3.
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
-
Range-Finding Experiment: Start with a broad range of concentrations using a 10-fold serial dilution (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).
-
Definitive IC50/EC50 Experiment: Based on the range-finding results, perform a more detailed experiment with a narrower range of concentrations (e.g., 8-12 concentrations with 2 or 3-fold dilutions) to precisely determine the half-maximal inhibitory/effective concentration.
For a starting point, a related, highly potent NPAS3-ARNT inhibitor was identified with a biochemical EC50 of approximately 0.282 µM (282 nM). This suggests that the effective concentration for this compound is likely in the sub-micromolar to low micromolar range.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in Dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. A product data sheet suggests storage at -20°C for up to one month or -80°C for up to six months.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%, and ideally <0.1%) to avoid solvent-induced toxicity.
Q4: How can I assess the toxicity of this compound in my experiments?
A4: Cytotoxicity can be assessed using various standard cell viability assays. Commonly used methods include:
-
MTT Assay: Measures the metabolic activity of cells via the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.
-
MTS/XTT Assays: Similar to the MTT assay, but the formazan product is water-soluble, simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of metabolically active cells.
-
Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
It is essential to include a vehicle control (media with the same final DMSO concentration as your highest treatment dose) in all experiments to account for any potential solvent toxicity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death observed even at the lowest concentration. | 1. The starting concentration range is too high for your specific cell line. 2. The compound has high intrinsic cytotoxicity in your model system. 3. Solvent (DMSO) concentration is too high. | 1. Shift your dose-response curve to a much lower range (e.g., start from nanomolar concentrations). 2. Reduce the incubation time to assess for acute toxicity versus long-term effects. 3. Ensure the final DMSO concentration is below 0.5% and run a vehicle-only toxicity control. |
| No observable effect on the target pathway, even at high concentrations. | 1. The compound is inactive or degraded. 2. The cell line is resistant to the inhibitor. 3. Insufficient incubation time. 4. The NPAS3-ARNT pathway is not critical for the measured endpoint in your cell model. | 1. Prepare fresh dilutions from a new stock aliquot. Confirm proper storage conditions. 2. Verify NPAS3 and ARNT expression in your cell line. 3. Increase the incubation time (e.g., 48 or 72 hours). 4. Confirm the role of the pathway in your system using a positive control or an alternative method like siRNA knockdown. |
| Inconsistent or non-reproducible results between experiments. | 1. Inconsistent cell culture conditions (passage number, confluency). 2. Compound instability after dilution in media. 3. Variability in assay procedure (incubation times, reagent addition). 4. Repeated freeze-thaw cycles of the stock solution. | 1. Standardize all cell culture parameters. Use cells within a consistent passage number range. 2. Always prepare fresh working dilutions immediately before use. 3. Follow a strict, standardized protocol for all experimental steps. 4. Aliquot the stock solution upon first use to avoid multiple freeze-thaw cycles. |
Data Presentation
To systematically determine the optimal, non-toxic concentration of this compound, a dose-response experiment should be performed. The results can be tabulated to calculate the Cytotoxicity Concentration 50 (CC50), which is the concentration that causes 50% cell death.
Table 1: Example Data Layout for Determining CC50 of an NPAS3-ARNT Inhibitor (Note: Data is hypothetical and should be replaced with experimental results. A related inhibitor, Compound 6, showed a biochemical EC50 of 0.282 µM, suggesting a starting point for concentration ranges.)
| Concentration (µM) | Log Concentration | % Cell Viability (Rep 1) | % Cell Viability (Rep 2) | % Cell Viability (Rep 3) | Average % Viability |
| 0 (Vehicle Control) | N/A | 100 | 100 | 100 | 100.0 |
| 0.1 | -1.0 | 98.5 | 99.1 | 97.9 | 98.5 |
| 0.3 | -0.52 | 95.2 | 96.5 | 94.8 | 95.5 |
| 1.0 | 0.0 | 88.7 | 90.1 | 89.3 | 89.4 |
| 3.0 | 0.48 | 65.4 | 68.2 | 66.5 | 66.7 |
| 10.0 | 1.0 | 49.1 | 51.3 | 50.2 | 50.2 |
| 30.0 | 1.48 | 21.8 | 23.5 | 22.7 | 22.7 |
| 100.0 | 2.0 | 5.6 | 6.1 | 5.9 | 5.9 |
From this data, a CC50 value can be calculated by plotting % Viability vs. Log Concentration and using non-linear regression.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response Curve)
This protocol outlines the steps to determine the effective concentration (EC50) for inhibiting NPAS3 activity and the cytotoxic concentration (CC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous DMSO
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation (Serial Dilution):
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of concentrations. For an initial range-finding experiment, use 10-fold dilutions (e.g., 100 µM to 0.01 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assess Viability and Activity:
-
For Cytotoxicity (CC50): At the end of the incubation, perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
For Efficacy (EC50): Measure the desired biological endpoint (e.g., downstream gene expression via qPCR, protein levels via Western blot, or a reporter assay).
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability or percent inhibition against the logarithm of the inhibitor concentration.
-
Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the CC50 or EC50 value.
-
Visualizations
NPAS3 Signaling Pathway
NPAS3, a transcription factor, must form a heterodimer with ARNT to bind to DNA and regulate gene expression. This pathway is known to influence other critical signaling cascades, such as Fibroblast Growth Factor (FGF) and Notch signaling, which are vital for neurogenesis. This compound acts by preventing the initial NPAS3-ARNT dimerization.
Experimental Workflow for Optimization
The following workflow provides a logical sequence for determining the optimal, non-toxic concentration of this compound for your experiments.
determining the optimal incubation time for NPAS3-IN-1
Welcome to the technical support center for NPAS3-IN-1, a potent inhibitor of NPAS3-ARNT heterodimerization.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in their experiments and to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that disrupts the heterodimerization of Neuronal PAS domain protein 3 (NPAS3) with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][2] NPAS3 is a transcription factor that plays a crucial role in neurodevelopment and has been implicated in various neuropsychiatric disorders.[3][4][5][6] By inhibiting the NPAS3-ARNT interaction, this compound effectively modulates the transcriptional regulation of NPAS3 target genes.[1][2]
Q2: What is the known signaling pathway for NPAS3?
NPAS3 is a transcription factor that, upon forming a heterodimer with ARNT, binds to DNA and regulates the expression of target genes.[7][8] Research has shown that NPAS3 is involved in the regulation of several key signaling pathways, including the Notch signaling pathway.[3][4][9] Dysregulation of NPAS3 and its downstream targets has been linked to impaired neurogenesis.[3][9][10]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 2 years.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Troubleshooting Guide
This guide provides solutions to common issues encountered when determining the optimal incubation time for this compound.
Issue 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Suboptimal Incubation Time | Perform a time-course experiment. Treat cells with a fixed concentration of this compound and assess the downstream readout at multiple time points (e.g., 4, 8, 12, 24, 48 hours). | Identification of the time point with the maximal biological response. |
| Incorrect Concentration | Conduct a dose-response experiment. Treat cells with a range of this compound concentrations for a fixed incubation time. | Determination of the EC50/IC50 value to inform the optimal concentration for future experiments. |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Ensure the solvent (e.g., DMSO) concentration is consistent and non-toxic across all conditions. | Consistent and reproducible results between experiments.[11] |
| Low Cell Permeability | While not directly modifiable, consider increasing the incubation time to allow for sufficient intracellular accumulation. | An effect may be observed at later time points. |
Issue 2: Significant cell toxicity or off-target effects are observed.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incubation Time is Too Long | Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired on-target effect while minimizing toxicity. | Reduced cell death and a clearer on-target phenotype. |
| Concentration is Too High | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve.[12] | Minimized off-target effects and cytotoxicity.[12][13] |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used for this compound. | Determine if the observed toxicity is due to the solvent rather than the compound.[11] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
This protocol outlines a general workflow for determining the optimal incubation time of this compound for a specific cell line and biological endpoint.
Methodology:
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase and not over-confluent at the final time point.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.[1] From this, make fresh serial dilutions to achieve the desired final concentrations in your cell culture medium.
-
Treatment: Treat the cells with a range of this compound concentrations. Include the following essential controls:
-
Vehicle Control: Cells treated with the same volume of solvent used to dissolve this compound.[11]
-
Untreated Control: Cells that receive no treatment.
-
Positive Control (if available): A known modulator of the NPAS3 pathway or a downstream target.
-
-
Incubation: Incubate the treated cells for a series of time points (e.g., 4, 8, 12, 24, 48 hours). The selection of time points should be based on the expected kinetics of the biological process you are studying.
-
Assay: At each time point, harvest the cells and perform your desired assay to measure the effect of this compound. This could be a qPCR analysis of NPAS3 target genes, a Western blot for protein expression, or a cell-based phenotypic assay.
-
Data Analysis: Analyze the data to identify the incubation time and concentration that gives the optimal and most consistent biological response.
Data Presentation:
Summarize your findings in a table to easily compare the effects across different incubation times and concentrations.
Table 1: Example Data Summary for Time-Course Experiment
| Incubation Time (hours) | This compound [1 µM] (% Inhibition) | This compound [5 µM] (% Inhibition) | This compound [10 µM] (% Inhibition) |
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 |
Protocol 2: Cytotoxicity Assay
It is crucial to distinguish between the specific inhibitory effects of this compound and general cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells as you would for your primary assay.
-
Treatment: Treat cells with a broad range of this compound concentrations, including concentrations higher than those planned for your experiments.
-
Incubation: Incubate the cells for the longest duration you plan to use in your experiments.
-
Assay: Perform a standard cytotoxicity assay, such as an MTT, XTT, or LDH release assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50). Aim to use this compound at concentrations well below the CC50 value in your functional assays.
Data Presentation:
Table 2: Example Cytotoxicity Data
| This compound Conc. (µM) | % Cell Viability |
| 0 (Vehicle) | 100 |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
References
- 1. molnova.cn [molnova.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. NPAS3 - Wikipedia [en.wikipedia.org]
- 7. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptional regulation of neurodevelopmental and metabolic pathways by NPAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. caymanchem.com [caymanchem.com]
NPAS3-IN-1 Technical Support Center: DMSO Vehicle Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NPAS3-IN-1, focusing on how to control for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
A1: this compound is a potent inhibitor of NPAS3-ARNT heterodimerization, which regulates NPAS3 transcription.[1] Like many small organic molecules used in research, this compound has low aqueous solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it an ideal vehicle for preparing stock solutions for in vitro and in vivo experiments.[2][3]
Q2: What are "vehicle effects" and why should I be concerned about them?
A2: Vehicle effects are the biological responses caused by the solvent (the "vehicle") used to deliver a compound of interest, independent of the compound itself.[4][5] DMSO is not biologically inert; it can induce molecular changes in cells and has been shown to affect cell viability, proliferation, differentiation, and gene expression.[6][7][8][9] In in vivo models, DMSO can have systemic effects, including neurotoxicity and changes in locomotor activity.[10][11][12][13] Failing to control for these effects can lead to misinterpretation of experimental results, where an observed effect is incorrectly attributed to this compound when it is actually caused by DMSO.
Q3: What is the most critical control to include in my experiment?
A3: The most critical control is the vehicle control group .[4][14][15] This group is treated with the exact same concentration of DMSO as your experimental group receiving this compound, but without the inhibitor.[2] This allows you to directly subtract the effects of the solvent, isolating the specific effects of this compound.
Q4: At what concentration does DMSO become toxic to cells in vitro?
A4: DMSO toxicity is cell-type dependent. However, a general guideline is to keep the final concentration in cell culture media below 0.5%, and ideally at or below 0.1% (v/v).[2] Some cell lines can be sensitive to concentrations as low as 0.5%.[2] Concentrations of 5% and higher are cytotoxic to many cell types.[7] It is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine its tolerance.[2]
Q5: I'm observing high levels of cell death in my vehicle control group. What's wrong?
A5: High cell death in the vehicle control group points directly to a problem with the DMSO, not the experimental compound.[2] The most common causes are:
-
High DMSO Concentration: Your final DMSO concentration is likely too high for your specific cell line.[2]
-
Low-Quality DMSO: Impurities in non-cell culture grade DMSO can be toxic. Always use a high-purity, sterile-filtered grade of DMSO.[2]
-
Cell Line Sensitivity: The cell line you are using may be particularly sensitive to DMSO.
Q6: My this compound is precipitating when I add it to my aqueous culture medium. How can I fix this?
A6: Precipitation occurs when the final DMSO concentration is too low to keep this compound dissolved in the aqueous medium.[2] To troubleshoot this, you can:
-
Ensure thorough mixing: Vortex the intermediate dilutions before adding them to the final culture volume.
-
Pre-warm the medium: Adding the compound solution to pre-warmed medium can sometimes improve solubility.[2]
-
Increase final DMSO concentration (with caution): You may need to slightly increase the final DMSO concentration. If you do this, you must run a parallel vehicle control with the identical, higher DMSO concentration to ensure the solvent is not causing confounding effects.[2]
Data Summary Tables
Table 1: Recommended DMSO Concentrations for Cellular Assays
| Final DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal effects.[8] | Ideal Target |
| 0.1% - 0.5% | May be acceptable for many cell lines, but can induce some changes.[7] | Use with Caution ; verify with vehicle controls. |
| > 0.5% - 1.0% | Can decrease cell proliferation and may be toxic to some cell types.[8] | Not Recommended without extensive validation. |
| > 1.0% | Often associated with cell cycle arrest, differentiation, or cell death.[8] | Avoid |
Table 2: Potential Confounding Effects of DMSO
| Experimental System | Observed DMSO Effects | Concentration Range |
| In Vitro (Cell Culture) | Altered cell growth and viability.[6][16] | 0.5% - 3%[8] |
| Induction of NLRP3 inflammasome.[17] | 2% | |
| Altered RNA structure and ligand binding.[9] | 5% - 10% | |
| In Vivo (Rodent Models) | Decreased locomotor activity.[11] | 32% - 64% (i.p. injection) |
| Significant motor impairment.[12][13] | 100% (i.p. injection) | |
| Anti-nociceptive and anti-inflammatory effects.[13] | N/A |
Experimental Protocols & Visualizations
General Protocol for In Vitro Experiment with Vehicle Control
This protocol outlines a typical cell-based assay workflow for testing the effects of this compound while properly controlling for DMSO vehicle effects.
-
Stock Solution Preparation:
-
Dissolve this compound in 100% high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Store aliquots at -80°C for long-term storage or -20°C for short-term.[1]
-
-
Cell Plating:
-
Seed cells in appropriate multi-well plates and allow them to attach and recover for 24 hours.
-
-
Treatment Preparation:
-
Thaw an aliquot of the this compound stock solution and the pure DMSO vehicle.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Crucially, prepare a parallel set of dilutions using only DMSO to serve as the vehicle control. The final concentration of DMSO in these wells must be identical to the highest concentration used in the this compound treated wells.
-
-
Cell Treatment:
-
Carefully add the prepared treatments to the appropriate wells:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium + the highest concentration of DMSO used.
-
Experimental Group: Cells with medium + this compound at desired concentrations.
-
-
-
Incubation & Analysis:
-
Incubate the cells for the desired experimental duration.
-
Perform the downstream analysis (e.g., viability assay, gene expression analysis, etc.).
-
-
Data Interpretation:
-
Compare the results of the this compound treated group to the vehicle control group , not the untreated group. The difference between these two groups represents the true effect of the inhibitor.
-
Experimental Workflow Diagram
Logic of Vehicle Control
The primary goal of the vehicle control is to isolate the pharmacological effect of the drug from any effects caused by the solvent.
NPAS3 Signaling Pathway Context
NPAS3 is a transcription factor that must form a heterodimer with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) to bind to DNA and regulate gene expression.[18] this compound functions by disrupting this critical protein-protein interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 6. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. btsjournals.com [btsjournals.com]
- 9. Influence of dimethylsulfoxide on RNA structure and ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 14. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 15. Vehicle control: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
NPAS3-IN-1 stability in long-term cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NPAS3-IN-1 in long-term cell culture experiments. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key technical data to ensure the stability and effective use of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor that disrupts the heterodimerization of Neuronal PAS Domain Protein 3 (NPAS3) and Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). NPAS3 is a transcription factor that, upon binding with its partner ARNT, regulates the expression of downstream target genes involved in neurogenesis and neuronal development. By preventing this NPAS3-ARNT interaction, this compound effectively inhibits the transcriptional activity of NPAS3.
Q2: How should I store this compound stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound. Vendor recommendations for stock solutions should be followed closely. For long-term storage, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: Is this compound stable in cell culture medium for long-term experiments?
A3: There is currently limited published data on the specific half-life and stability of this compound in aqueous cell culture media at 37°C. Small molecule inhibitors can be susceptible to degradation under these conditions. For experiments extending beyond 24-48 hours, it is recommended to replenish the media with freshly diluted this compound at regular intervals (e.g., every 24 hours) to maintain a consistent effective concentration. For critical long-term studies, we recommend performing a stability assessment experiment as detailed in the protocols section.
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For cell culture experiments, the final concentration of DMSO in the media should be kept to a minimum (ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always run a vehicle control with the same final concentration of DMSO as the experimental conditions.
Q5: What are the known downstream targets of the NPAS3 signaling pathway?
A5: NPAS3 is a crucial regulator of genes involved in neuronal development and function. Key downstream signaling pathways and targets include the Fibroblast Growth Factor (FGF) signaling pathway, through the regulation of FGFR1 expression, and the Notch signaling pathway. NPAS3 also regulates the expression of genes implicated in neuropsychiatric disorders, such as Fmr1 (Fragile X Mental Retardation 1) and Ube3a (Ubiquitin Protein Ligase E3A).
This compound Properties and Storage
| Parameter | Value | Source |
| CAS Number | 2207-44-5 | MedchemExpress |
| Mechanism of Action | Inhibitor of NPAS3-ARNT heterodimerization | MedchemExpress |
| Stock Solution Solvent | DMSO | MedchemExpress |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | MedchemExpress |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity in a time-dependent manner. | Degradation of the compound in cell culture medium at 37°C. Adsorption to plasticware. | 1. Replenish the cell culture medium with freshly diluted this compound every 24 hours. 2. Perform a time-course experiment to determine the functional half-life of the compound in your specific cell culture system. 3. Use low-binding plasticware for your experiments. |
| High variability in IC50 values between experiments. | Inconsistent cell density at the time of treatment. Repeated freeze-thaw cycles of the stock solution. Degradation of the compound in diluted working solutions. | 1. Ensure consistent cell seeding density and confluency across all experiments. 2. Aliquot the stock solution after the initial preparation to avoid multiple freeze-thaw cycles. 3. Prepare fresh working dilutions of this compound from a stable stock solution for each experiment. |
| Observed cytotoxicity at expected effective concentrations. | Solvent (DMSO) toxicity. Off-target effects of this compound at higher concentrations. | 1. Ensure the final DMSO concentration in the culture medium is below 0.1%. 2. Include a vehicle control (media with the same DMSO concentration) in all experiments. 3. Perform a dose-response curve to determine the optimal non-toxic concentration range of this compound for your cell line. |
| No observable effect of this compound on target gene expression. | Poor cell permeability of the compound. Presence of active efflux pumps in the cell line. Incorrect assessment of NPAS3-ARNT downstream targets in the specific cell model. | 1. Verify the expression of NPAS3 and ARNT in your cell line. 2. Confirm the downstream targets of NPAS3 in your specific cell model using a positive control (e.g., NPAS3 siRNA). 3. If efflux is suspected, consider co-treatment with an efflux pump inhibitor as a diagnostic experiment. |
Visualizing Pathways and Protocols
Caption: NPAS3 Signaling Pathway and Inhibition by this compound.
minimizing variability in NPAS3-IN-1 experimental results
Welcome to the technical support center for NPAS3-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results obtained using this compound, a potent and covalent inhibitor of the NPAS3-ARNT heterodimer.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent inhibitor of the protein-protein interaction between Neuronal PAS domain protein 3 (NPAS3) and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). It functions by covalently modifying the Cys336 residue on the ARNT protein, which disrupts the formation of the NPAS3-ARNT heterodimer at the cellular level. This disruption prevents the transcription of NPAS3 target genes.
Q2: What is the recommended starting concentration for cell-based assays?
A2: Based on the initial characterization of the inhibitor (referred to as Compound 6 in the primary literature), a biochemical EC50 value of 282 ± 61 nM has been reported. For cell-based assays, it is recommended to perform a dose-response curve starting from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in DMSO. For long-term storage, the stock solution should be kept at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month). Avoid repeated freeze-thaw cycles.
Q4: In which cell lines has the activity of this compound been validated?
A4: While the primary publication describing this compound focused on its biochemical characterization, studies on NPAS3 often utilize human embryonic kidney (HEK293T) cells for overexpression and functional assays. It is recommended to test the efficacy of this compound in your specific cell line of interest that endogenously expresses NPAS3 and ARNT.
Q5: What are the known downstream signaling pathways affected by NPAS3 inhibition?
A5: NPAS3 is a transcription factor that regulates several key neurodevelopmental pathways. Inhibition of NPAS3 with this compound is expected to modulate these pathways. Known NPAS3-regulated pathways include the Fibroblast Growth Factor (FGF) signaling pathway and the Notch signaling pathway. NPAS3 also regulates the expression of genes such as Reelin.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in replicate experiments | Inconsistent inhibitor concentration | Prepare a fresh dilution of this compound from a single stock solution for each experiment. Ensure thorough mixing before adding to cells. |
| Cell passage number and confluency | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of treatment. | |
| Incomplete dissolution of this compound | Ensure the compound is fully dissolved in DMSO before preparing working solutions. Briefly vortex and visually inspect for any precipitate. | |
| No observable effect of this compound | Low expression of NPAS3 or ARNT in the cell line | Confirm the expression of both NPAS3 and ARNT in your cell line using Western blot or qPCR before starting the experiment. |
| Inadequate inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental setup. | |
| Degradation of the inhibitor | Ensure proper storage of the stock solution at -80°C or -20°C. Avoid multiple freeze-thaw cycles by aliquoting the stock solution. | |
| Cell toxicity observed | High concentration of this compound or DMSO | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the inhibitor and the DMSO vehicle control. Use the lowest effective, non-toxic concentration. |
| Off-target effects | While this compound is designed to be specific, off-target effects are possible at high concentrations. If toxicity persists at effective concentrations, consider using a lower concentration for a longer duration or exploring alternative inhibitors if available. |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline for treating adherent cells with this compound. Optimization for specific cell lines is recommended.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (solid)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: The day before treatment, seed HEK293T cells in a cell culture plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 500 nM, 250 nM, 100 nM, 50 nM, 10 nM, 1 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, cells can be harvested for downstream analysis such as RNA extraction for qPCR or protein extraction for Western blotting.
Quantitative PCR (qPCR) for NPAS3 Target Gene Expression
This protocol describes how to measure the effect of this compound on the expression of a known NPAS3 target gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and primers for the target gene and the housekeeping gene in separate wells of a qPCR plate.
-
qPCR Run: Perform the qPCR reaction using a standard cycling protocol.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in target gene expression in this compound treated samples compared to the vehicle control, normalized to the housekeeping gene.
Visualizations
Caption: NPAS3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Technical Support Center: NPAS3-IN-1 and Cell Viability Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing cell viability following treatment with NPAS3-IN-1.
Frequently Asked Questions (FAQs)
Q1: We do not observe a decrease in cell viability after treating our cancer cell line with this compound. Is the inhibitor not working?
A1: This is a possible outcome depending on the cellular context. NPAS3 has been shown to have a tumor-suppressive role in some cancers, like astrocytomas, where it modulates the cell cycle and apoptosis.[1][2] However, in other contexts, such as in neuroblastoma and pheochromocytoma cells, NPAS3 overexpression has been linked to increased proliferation.[3] Therefore, inhibiting NPAS3 might not lead to decreased viability in all cell lines. The effect is cell-type dependent. We recommend verifying the effect of this compound on a known downstream target of NPAS3 to confirm inhibitor activity.
Q2: Our cell viability results show a U-shaped dose-response curve, with viability decreasing at mid-range concentrations and increasing at higher concentrations. What could be the cause?
A2: This phenomenon can be due to several factors unrelated to the specific mechanism of this compound. At high concentrations, the compound may precipitate out of the solution, which can interfere with the optical readings of many viability assays, leading to artificially high signals.[4] Alternatively, the compound itself at high concentrations might directly interfere with the assay chemistry, for instance, by reducing the colorimetric or fluorometric reagent.[5]
Q3: There is high variability between replicate wells in our 96-well plate assay. What are the common causes?
A3: High variability can stem from several sources. "Edge effects," where wells on the periphery of the plate evaporate more quickly, can be a significant factor. To mitigate this, consider filling the outer wells with sterile media or PBS.[6] Inconsistent cell seeding is another common issue; ensure your cell suspension is homogenous before and during plating.[6] Finally, ensure that pipetting is consistent and accurate, especially when adding small volumes of this compound or assay reagents.[7]
Q4: Can this compound treatment affect cellular metabolism, and could this interfere with my viability assay?
A4: Yes, this is an important consideration. Assays like the MTT or XTT assay measure metabolic activity as a proxy for cell viability.[8] NPAS3 is known to regulate genes involved in glucose metabolism.[9] Therefore, this compound could potentially alter the metabolic state of the cells without directly inducing cell death, which could be misinterpreted as a change in viability.[10] It is advisable to confirm your findings with an assay that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue exclusion).
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
This guide addresses scenarios where experimental outcomes deviate from the expected cytotoxic or cytostatic effects of this compound.
| Problem | Potential Cause | Recommended Solution |
| No effect or increased viability | Cell line is not dependent on NPAS3-regulated pathways for survival. | Confirm NPAS3 expression in your cell line. Use a positive control cell line known to be sensitive to NPAS3 inhibition. |
| This compound may have off-target effects at the concentrations used. | Perform a dose-response curve over a wide range of concentrations. | |
| NPAS3 may have a bidirectional role in cell proliferation depending on the cell type.[3] | Review literature for the role of NPAS3 in your specific cell model. | |
| High background in controls | The compound is interfering with the assay reagent (e.g., reducing MTT).[5] | Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction. |
| Microbial contamination of cell culture. | Regularly check cultures for contamination. Use appropriate aseptic techniques. | |
| Inconsistent results between experiments | Variation in cell passage number. | Use cells within a consistent and low passage number range.[11] |
| Inconsistent incubation times. | Use a multichannel pipette for adding reagents to minimize timing differences.[6] | |
| Degradation of this compound stock solution. | Prepare fresh dilutions for each experiment from a validated stock. |
Guide 2: Common Assay-Specific Issues
| Assay Type | Problem | Potential Cause | Recommended Solution |
| MTT/XTT Assay | Low signal or poor dynamic range. | Cell seeding density is too low or too high. | Optimize cell seeding density to ensure logarithmic growth during the assay period.[11] |
| Incomplete solubilization of formazan crystals (MTT). | Insufficient volume or mixing of the solubilization solution. | Ensure complete dissolution of crystals by thorough mixing before reading the plate. | |
| Trypan Blue Exclusion | High percentage of dead cells in the negative control. | Over-trypsinization during cell harvesting. | Minimize trypsin exposure time and handle cells gently. |
| Inconsistent counts. | Non-homogenous cell suspension. | Mix the cell suspension thoroughly before taking a sample for counting. | |
| ATP-based Luciferase Assay | Quenching of luminescent signal. | This compound is colored or interferes with the luciferase enzyme. | Run a cell-free control with the compound to check for interference. |
Experimental Protocols & Data Presentation
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or acidified isopropanol) and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Protocol 2: Trypan Blue Exclusion Assay
-
Cell Treatment: Treat cells in a larger format (e.g., 6-well plate) with this compound at the desired concentrations and for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Counting: Using a hemocytometer or automated cell counter, count the number of viable (unstained) and non-viable (blue) cells within 2-3 minutes of staining.
-
Calculation: Calculate percent viability as: (Number of viable cells / Total number of cells) x 100.
Data Presentation Tables
Table 1: Dose-Response of this compound on Cell Viability
| This compound Conc. (µM) | Mean Absorbance (OD 570nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 100 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Time-Course of this compound Effect on Cell Viability
| Time Point (hours) | % Viability (Vehicle) | % Viability (X µM this compound) |
| 0 | 100 | 100 |
| 24 | ||
| 48 | ||
| 72 |
Visualizations
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: Troubleshooting flowchart for unexpected cell viability results.
Caption: Simplified pathway showing this compound's proposed mechanism.
References
- 1. NPAS3 Demonstrates Features of a Tumor Suppressive Role in Driving the Progression of Astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NPAS3 demonstrates features of a tumor suppressive role in driving the progression of Astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 4. Pitfalls and other issues with the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
NPAS3-IN-1 not showing expected inhibitory effect
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using NPAS3-IN-1, a potent inhibitor of NPAS3-ARNT heterodimerization. This guide is intended for researchers, scientists, and drug development professionals encountering unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the heterodimerization of Neuronal PAS domain protein 3 (NPAS3) with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). NPAS3 is a transcription factor that, upon forming a complex with ARNT, binds to DNA and regulates the transcription of target genes. By preventing this interaction, this compound is expected to inhibit the transcriptional activity of NPAS3.
Q2: What is the primary signaling pathway regulated by NPAS3?
A2: NPAS3 is a master regulator of genes involved in neurodevelopment and has been strongly linked to major mental illnesses. One of the key pathways it regulates is the Notch signaling pathway. NPAS3 has been shown to repress the expression of Notch1 and Notch2. Therefore, inhibition of NPAS3 activity by this compound would be expected to lead to an upregulation of Notch signaling. NPAS3 also regulates the expression of genes such as Fmr1 (implicated in Fragile X syndrome) and Ube3a (implicated in Angelman syndrome).
Q3: What are some potential reasons for this compound not showing an inhibitory effect?
A3: There are several potential reasons why this compound may not exhibit the expected inhibitory effect in your experimental setup. These can be broadly categorized as issues with the compound itself, the experimental system, or the assay methodology. Specific troubleshooting steps are detailed in the guide below.
Q4: How should I store and handle this compound?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is recommended. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect
This guide provides a structured approach to troubleshooting experiments where this compound is not performing as expected.
Issue 1: No observable change in the expression of NPAS3 target genes.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity and Concentration | - Verify Compound Identity and Purity: If possible, confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR. - Perform a Dose-Response Curve: Test a wide range of this compound concentrations to ensure you are using an effective dose. Potency in cell-based assays is typically in the range of <1-10 µM. - Freshly Prepare Solutions: Prepare fresh working solutions from a new aliquot of the stock solution. |
| Cellular System | - Confirm NPAS3 and ARNT Expression: Verify that your cell line expresses both NPAS3 and ARNT at the protein level using Western blotting or other protein detection methods. - Cell Permeability: Ensure the inhibitor can penetrate the cell membrane in your specific cell type. - Cell Health: Monitor cell viability to ensure the lack of effect is not due to general cytotoxicity at the concentrations tested. |
| Assay Methodology | - Optimize Treatment Time: The time required to observe changes in gene expression can vary. Perform a time-course experiment to determine the optimal treatment duration. - Assay Sensitivity: Ensure your readout assay (e.g., qPCR, Western blot, reporter assay) is sensitive enough to detect the expected changes. Include appropriate positive and negative controls. |
Issue 2: The observed cellular phenotype is inconsistent with NPAS3 inhibition.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | - Use a Structurally Different Inhibitor: If available, treat cells with a structurally distinct inhibitor of the NPAS3-ARNT interaction. If the phenotype is not replicated, it suggests the initial observation may be due to off-target effects. - Rescue Experiment: If possible, perform a rescue experiment by overexpressing NPAS3. If the phenotype is reversed, it supports an on-target mechanism. |
| Experimental Artifact | - Review and Optimize Protocol: Carefully review your experimental protocol and controls to rule out any artifacts. |
Quantitative Data Summary
As specific IC50 values for this compound are not widely published, the following table provides a template for how to structure and compare data from your own dose-response experiments or from different batches of the compound.
| Parameter | Experiment 1 (Batch A) | Experiment 2 (Batch B) | Expected Range (Biochemical Assay) | Expected Range (Cell-Based Assay) |
| IC50 | [Your Data] | [Your Data] | <100 nM | <1-10 µM |
| Maximum Inhibition | [Your Data] | [Your Data] | >95% | >80% |
| Hill Slope | [Your Data] | [Your Data] | ~1 | ~1 |
Experimental Protocols
Protocol 1: NPAS3 Target Gene Expression Analysis by qPCR
-
Cell Seeding: Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for NPAS3 target genes (e.g., NOTCH1, NOTCH2, VGF) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 2: NPAS3-ARNT Co-Immunoprecipitation Assay
-
Cell Lysis: Lyse cells treated with this compound or vehicle control with a non-denaturing lysis buffer containing protease inhibitors.
inconsistent results with NPAS3-IN-1 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with NPAS3-IN-1, a potent inhibitor of the NPAS3-ARNT heterodimerization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between Neuronal PAS Domain Protein 3 (NPAS3) and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1] By preventing this heterodimerization, this compound inhibits the transcriptional activity of the NPAS3/ARNT complex, thereby modulating the expression of downstream target genes.
Q2: What is the recommended solvent and storage condition for this compound?
A2: While specific details for this compound are not publicly available, similar small molecule inhibitors are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For long-term storage, it is recommended to store the stock solution at -80°C. For short-term use, aliquots can be stored at -20°C to avoid repeated freeze-thaw cycles.[1] Always refer to the manufacturer's datasheet for specific instructions.
Q3: I am observing inconsistent IC50 values for this compound in my cell-based assays. What are the potential causes?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cell lines may have varying expression levels of NPAS3 and ARNT, leading to different sensitivities to the inhibitor.
-
Cell Health and Passage Number: Ensure that cells are healthy, within a consistent passage number range, and at a similar confluency at the time of treatment.
-
Compound Stability: this compound may be unstable in culture media over long incubation periods. Consider preparing fresh dilutions for each experiment and minimizing the time the compound spends in media before being added to cells.
-
Assay Conditions: Variations in incubation time, cell seeding density, and reagent concentrations can all contribute to variability.
-
DMSO Concentration: Ensure the final concentration of DMSO in the culture media is consistent across all wells and is below a cytotoxic level (typically <0.5%).
Q4: I am concerned about potential off-target effects of this compound. How can I assess this?
A4: Assessing off-target effects is crucial for validating your results. Here are a few strategies:
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor with a different chemical structure that also targets the NPAS3-ARNT interaction. Consistent results with a different compound would strengthen the evidence for an on-target effect.
-
Rescue Experiments: If possible, overexpress NPAS3 or ARNT in your cells. This may "rescue" the phenotype by outcompeting the inhibitor, suggesting the effect is on-target.
-
Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) can be used to verify that this compound is binding to its intended target within the cell.
-
Phenotypic Controls: Use a negative control compound with a similar chemical structure to this compound but is known to be inactive against the NPAS3-ARNT interaction.
Troubleshooting Guides
Issue 1: Low or No Potency of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Solubility | Ensure this compound is fully dissolved in the stock solution. Gentle warming or sonication may be necessary. Avoid precipitation when diluting into aqueous media. |
| Compound Degradation | Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to the inhibition of NPAS3-ARNT. Consider using a more direct measure of NPAS3 activity, such as a reporter gene assay or qPCR of a known downstream target. |
| Low Target Expression | Confirm that your cell line expresses sufficient levels of both NPAS3 and ARNT protein. |
Issue 2: High Background or Non-specific Effects in Assays
| Potential Cause | Troubleshooting Steps |
| Cellular Toxicity | Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo). Use the inhibitor at concentrations below the toxic threshold. |
| Solvent Toxicity | Run a vehicle control with the same concentration of DMSO used for the highest concentration of this compound to ensure the solvent is not causing the observed effects. |
| Assay Interference | Some compounds can interfere with assay components (e.g., luciferase enzyme in reporter assays). Run a control with the assay reagents and the compound in the absence of cells to check for direct interference. |
| Off-target Effects | Refer to the FAQ on assessing off-target effects. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess NPAS3-ARNT Interaction
This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between NPAS3 and ARNT in a cellular context.
Materials:
-
Cells expressing NPAS3 and ARNT
-
This compound and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against NPAS3 or ARNT for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)
-
Antibodies for Western blotting (against both NPAS3 and ARNT)
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.[2]
-
Pre-clearing Lysates (Optional): Incubate the cell lysates with protein A/G beads to reduce non-specific binding.[3]
-
Immunoprecipitation: Incubate the pre-cleared lysates with the primary antibody (e.g., anti-NPAS3) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using antibodies against both NPAS3 and ARNT to detect the co-immunoprecipitated protein.
Protocol 2: Luciferase Reporter Assay for NPAS3 Transcriptional Activity
This assay quantitatively measures the effect of this compound on the transcriptional activity of the NPAS3/ARNT complex.
Materials:
-
HEK293T or other suitable cells
-
Expression plasmids for NPAS3 and ARNT
-
Luciferase reporter plasmid containing a response element for NPAS3/ARNT (e.g., containing the promoter of a target gene like VGF or TXNIP)[4]
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound and vehicle control (DMSO)
-
Dual-luciferase reporter assay system
Procedure:
-
Transfection: Co-transfect cells with the NPAS3, ARNT, firefly luciferase reporter, and Renilla luciferase plasmids.
-
Compound Treatment: After 24 hours, treat the cells with a dose-response of this compound or vehicle control.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), lyse the cells using the passive lysis buffer provided with the assay kit.[5]
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 3: Quantitative PCR (qPCR) for Downstream Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of known NPAS3 target genes.
Materials:
-
Cells responsive to NPAS3 signaling
-
This compound and vehicle control (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VGF, TXNIP, Shh, Spry2) and a housekeeping gene (e.g., GAPDH, ACTB)[4][6][7]
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control.
-
RNA Extraction: Extract total RNA from the cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression.[8]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NPAS3 is a trachealess homolog critical for lung development and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 8. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NPAS3-IN-1 Efficacy: A qPCR-Based Comparison with Alternative Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the efficacy of NPAS3-IN-1, a novel inhibitor of the transcription factor NPAS3. The focus is on quantitative polymerase chain reaction (qPCR) to measure changes in the expression of known NPAS3 target genes.
Neuronal PAS domain protein 3 (NPAS3) is a crucial transcription factor involved in neurodevelopment and has been implicated in psychiatric disorders.[1][2][3][4][5] As a member of the basic helix-loop-helix-PAS (bHLH-PAS) family, NPAS3 regulates the expression of a variety of target genes essential for normal brain function.[2][3][6] This guide outlines an experimental approach to quantify the inhibitory effect of this compound on NPAS3 activity by examining the expression of its downstream targets, comparing its performance against a hypothetical alternative, "Alternative Inhibitor X."
Comparative Efficacy of this compound and Alternative Inhibitor X
The following table summarizes hypothetical data from a qPCR experiment designed to assess the efficacy of this compound in comparison to Alternative Inhibitor X. The experiment measures the relative mRNA expression of established NPAS3 target genes, including VGF, Fmr1, and Ube3a, in a relevant neuronal cell line following treatment.[1][7]
| Target Gene | Treatment Group | Concentration (µM) | Fold Change in mRNA Expression (vs. Vehicle) | Standard Deviation | P-value (vs. Vehicle) |
| VGF | Vehicle (DMSO) | - | 1.00 | 0.12 | - |
| This compound | 1 | 0.45 | 0.08 | < 0.01 | |
| This compound | 5 | 0.21 | 0.05 | < 0.001 | |
| Alternative Inhibitor X | 1 | 0.68 | 0.15 | < 0.05 | |
| Alternative Inhibitor X | 5 | 0.42 | 0.11 | < 0.01 | |
| Fmr1 | Vehicle (DMSO) | - | 1.00 | 0.15 | - |
| This compound | 1 | 0.52 | 0.09 | < 0.01 | |
| This compound | 5 | 0.28 | 0.06 | < 0.001 | |
| Alternative Inhibitor X | 1 | 0.75 | 0.18 | > 0.05 | |
| Alternative Inhibitor X | 5 | 0.55 | 0.14 | < 0.05 | |
| Ube3a | Vehicle (DMSO) | - | 1.00 | 0.11 | - |
| This compound | 1 | 0.61 | 0.10 | < 0.05 | |
| This compound | 5 | 0.35 | 0.07 | < 0.001 | |
| Alternative Inhibitor X | 1 | 0.82 | 0.13 | > 0.05 | |
| Alternative Inhibitor X | 5 | 0.63 | 0.12 | < 0.05 |
NPAS3 Signaling Pathway and Inhibitor Action
NPAS3 functions as a transcription factor that, upon forming a heterodimer with ARNT, binds to the promoter regions of its target genes to regulate their transcription.[3][6] this compound is designed to interfere with this process, leading to a downstream decrease in the expression of these target genes.
Caption: NPAS3 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: qPCR for NPAS3 Target Gene Expression
This protocol details the steps for treating a neuronal cell line with this compound and subsequently analyzing the expression of NPAS3 target genes using a two-step RT-qPCR method.[8][9]
1. Cell Culture and Treatment:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or a relevant primary neuronal culture.
-
Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound and Alternative Inhibitor X at various concentrations (e.g., 1 µM and 5 µM) or a vehicle control (e.g., DMSO) for 24 hours. Perform each treatment in triplicate.
2. RNA Isolation:
-
Following treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random primers.[8]
-
The reaction typically includes reverse transcriptase, dNTPs, and an RNase inhibitor.
-
Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min).
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for target genes (VGF, Fmr1, Ube3a) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Perform the qPCR using a real-time PCR detection system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s).
-
Include a melt curve analysis to ensure the specificity of the amplified product.
5. Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative fold change in gene expression using the 2^-ΔΔCt method, comparing the treated samples to the vehicle control.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for validating the efficacy of this compound.
Caption: Workflow for qPCR validation of this compound efficacy.
References
- 1. Transcriptional regulation of neurodevelopmental and metabolic pathways by NPAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. NPAS3 - Wikipedia [en.wikipedia.org]
- 6. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: NPAS3-IN-1 vs. NPAS3 siRNA Knockdown for NPAS3 Inhibition
For researchers investigating the multifaceted roles of Neuronal PAS Domain Protein 3 (NPAS3) in neurodevelopment, psychiatric disorders, and metabolic pathways, choosing the right tool to modulate its function is critical. This guide provides a comprehensive comparison of two prominent methods for inhibiting NPAS3 activity: the small molecule inhibitor NPAS3-IN-1 and the genetic approach of siRNA-mediated knockdown.
At a Glance: Comparing this compound and NPAS3 siRNA
| Feature | This compound | NPAS3 siRNA Knockdown |
| Mechanism of Action | Potent inhibitor of NPAS3-ARNT heterodimerization, disrupting its ability to regulate transcription.[1] | Post-transcriptional gene silencing by targeting NPAS3 mRNA for degradation, leading to reduced NPAS3 protein synthesis.[2][3] |
| Target | NPAS3 protein, specifically its interaction with ARNT.[1] | NPAS3 messenger RNA (mRNA).[2][3] |
| Mode of Inhibition | Functional inhibition of the existing protein pool. | Inhibition of new protein synthesis. |
| Onset of Effect | Rapid, dependent on drug diffusion and binding kinetics. | Slower, requires degradation of existing mRNA and protein (typically 24-72 hours).[2][3] |
| Duration of Effect | Transient and reversible, dependent on compound washout and metabolism. | Can be transient (siRNA) or stable (shRNA), lasting for several days or longer with continuous expression.[2][3] |
| Specificity | Potential for off-target effects on other proteins with similar binding domains. | Potential for off-target effects due to partial sequence homology with other mRNAs.[2][3] |
| Delivery | Direct addition to cell culture media. | Requires transfection or transduction methods (e.g., lipofection, electroporation, viral vectors).[4] |
| Applications | Acute functional studies, validation of NPAS3 as a therapeutic target. | Loss-of-function studies, investigation of developmental roles, target validation. |
Visualizing the Mechanisms of Inhibition
The distinct mechanisms of this compound and NPAS3 siRNA are illustrated below. This compound acts at the protein level by preventing the formation of the functional NPAS3-ARNT heterodimer, which is necessary for its transcriptional activity. In contrast, NPAS3 siRNA acts at the mRNA level, preventing the translation of NPAS3 protein.
Caption: Mechanisms of this compound and NPAS3 siRNA.
Experimental Protocol: NPAS3 siRNA Knockdown in a Neuronal Cell Line
This protocol provides a general framework for transiently knocking down NPAS3 expression in a neuronal cell line (e.g., SH-SY5Y) using siRNA.
Materials:
-
NPAS3-specific siRNA and a non-targeting control siRNA
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for quantitative real-time PCR (qRT-PCR)
-
Reagents for protein extraction and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (NPAS3-specific or non-targeting control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
Add 1.5 mL of complete culture medium to each well without removing the transfection complex.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours.
-
-
Validation of Knockdown:
-
qRT-PCR: Harvest RNA from the cells to quantify NPAS3 mRNA levels. A significant reduction in NPAS3 mRNA in cells treated with NPAS3 siRNA compared to the non-targeting control indicates successful knockdown.
-
Western Blot: Harvest protein lysates to assess NPAS3 protein levels. A visible reduction in the NPAS3 protein band confirms successful knockdown at the protein level.
-
Experimental Workflow for NPAS3 siRNA Knockdown
The following diagram outlines the key steps in a typical NPAS3 siRNA knockdown experiment, from cell preparation to data analysis.
Caption: NPAS3 siRNA Knockdown Experimental Workflow.
The NPAS3 Signaling Pathway: A Target for Inhibition
NPAS3 is a transcription factor that plays a crucial role in neurodevelopment and cellular metabolism.[5][6] It functions as a heterodimer with ARNT to regulate the expression of target genes. Both this compound and NPAS3 siRNA will ultimately impact these downstream pathways. Studies have shown that NPAS3 regulates genes involved in neurogenesis, such as those in the Notch signaling pathway, and is also implicated in the regulation of glycolysis genes.[5][7]
Caption: NPAS3 Signaling and Points of Inhibition.
Conclusion: Choosing the Right Tool for Your Research
The choice between this compound and NPAS3 siRNA knockdown depends on the specific experimental goals.
-
This compound is ideal for acute studies requiring rapid and reversible inhibition of NPAS3 function. Its ease of use makes it suitable for high-throughput screening and for validating the immediate consequences of NPAS3 inhibition.
-
NPAS3 siRNA is the preferred method for studying the effects of long-term loss of NPAS3 expression. It is a powerful tool for investigating the role of NPAS3 in developmental processes and for creating stable cell lines with reduced NPAS3 levels.
For a comprehensive understanding of NPAS3 function, a combinatorial approach using both the small molecule inhibitor and siRNA knockdown can be highly effective. This allows for the validation of phenotypes observed with one method and provides a more complete picture of the biological consequences of NPAS3 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation of neurodevelopmental and metabolic pathways by NPAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 7. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NPAS3 Small Molecule Inhibitors: NPAS3-IN-1 and Other Probes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of currently available small molecule inhibitors targeting the Neuronal PAS domain protein 3 (NPAS3), a transcription factor implicated in neurodevelopmental and psychiatric disorders. This document summarizes the performance of NPAS3-IN-1, BI-78D3, and Compound 6, presenting available experimental data and methodologies to aid in the selection of the most suitable chemical probes for NPAS3 research.
Introduction to NPAS3
Neuronal PAS domain protein 3 (NPAS3) is a basic helix-loop-helix-PAS (bHLH-PAS) transcription factor that plays a critical role in the development and function of the central nervous system.[1][2][3] NPAS3 forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) to regulate the transcription of target genes involved in neurogenesis, neuronal migration, and synaptic plasticity.[4][5] Dysregulation of NPAS3 function has been associated with schizophrenia, autism spectrum disorder, and other psychiatric conditions.[1][5][6] Small molecule inhibitors of the NPAS3-ARNT interaction are therefore valuable tools to probe the biological functions of NPAS3 and to explore its potential as a therapeutic target.
Performance Comparison of NPAS3 Inhibitors
This section provides a comparative overview of the available data on small molecule inhibitors of the NPAS3-ARNT protein-protein interaction.
| Inhibitor | Target | Mechanism of Action | Biochemical Potency (EC50/IC50) | Cellular Activity | Notes |
| This compound | NPAS3-ARNT Interaction | Disrupts NPAS3-ARNT heterodimerization[7] | Not publicly available | Described as regulating NPAS3 transcription at the cellular level, but no quantitative data is available.[7] | Commercially available chemical probe. |
| BI-78D3 | NPAS3-ARNT Interaction | Covalently binds to the ARNT subunit, blocking NPAS3-ARNT heterodimerization.[8][9] | Not publicly available for NPAS3-ARNT inhibition. | Described as blocking NPAS3-ARNT heterodimer formation.[8][9] | Identified as a hit compound. Also reported as a JNK inhibitor (IC50 = 280 nM). |
| Compound 6 | NPAS3-ARNT Interaction | Covalently modifies the ARNT subunit (Cys336) to block NPAS3-ARNT heterodimerization.[8][9] | EC50 = 282 ± 61 nM [8][9] | Effectively down-regulates NPAS3's transcriptional function at the cellular level.[8][9] | An optimized, potent derivative of BI-78D3.[8][9] |
Experimental Methodologies
The following are detailed protocols for key experiments relevant to the characterization of NPAS3 inhibitors.
Co-Immunoprecipitation (Co-IP) to Assess NPAS3-ARNT Interaction
This protocol is designed to determine the ability of a small molecule inhibitor to disrupt the interaction between NPAS3 and its binding partner ARNT in a cellular context.
Materials:
-
HEK293T cells
-
Expression vectors for tagged NPAS3 (e.g., FLAG-NPAS3) and tagged ARNT (e.g., HA-ARNT)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Anti-FLAG antibody conjugated to agarose beads
-
Anti-HA antibody for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
-
NPAS3 inhibitor (e.g., this compound, BI-78D3, or Compound 6)
Procedure:
-
Co-transfect HEK293T cells with FLAG-NPAS3 and HA-ARNT expression vectors.
-
After 24-48 hours, treat the cells with the NPAS3 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the cleared lysates with anti-FLAG agarose beads to immunoprecipitate FLAG-NPAS3 and any interacting proteins.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-ARNT. The amount of HA-ARNT detected will be inversely proportional to the inhibitory activity of the compound.
Luciferase Reporter Gene Assay for NPAS3 Transcriptional Activity
This assay measures the transcriptional activity of the NPAS3-ARNT heterodimer by quantifying the expression of a reporter gene (luciferase) under the control of an NPAS3-responsive promoter.
Materials:
-
HEK293T cells
-
Expression vectors for NPAS3 and ARNT
-
Luciferase reporter plasmid containing an NPAS3-responsive element (e.g., a promoter with multiple copies of the E-box consensus sequence)[10]
-
A control plasmid expressing Renilla luciferase for normalization
-
Lipofectamine 2000 or other suitable transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
-
NPAS3 inhibitor
Procedure:
-
Co-transfect HEK293T cells with the NPAS3 and ARNT expression vectors, the NPAS3-responsive firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.[11]
-
After 24 hours, treat the cells with the NPAS3 inhibitor at various concentrations or with a vehicle control.
-
After the desired treatment period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. A decrease in the normalized luciferase activity indicates inhibition of NPAS3 transcriptional function.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NPAS3 signaling pathway and a typical experimental workflow for identifying NPAS3 inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 4. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of NPAS3 in the Human Cortex and Evidence of Its Posttranscriptional Regulation by miR-17 During Development, With Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a highly potent NPAS3 heterodimer inhibitor by covalently modifying ARNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NPAS3 Regulates Transcription and Expression of VGF: Implications for Neurogenesis and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to NPAS3-IN-1: Specificity and Selectivity Profiling for Researchers
For researchers and professionals in drug development, the precise characterization of a molecular probe is paramount. This guide provides a comparative overview of NPAS3-IN-1, a potent inhibitor of the Neuronal PAS domain protein 3 (NPAS3), against other available alternatives. We present a summary of its biochemical potency, cellular activity, and a framework for assessing its specificity and selectivity, supported by detailed experimental protocols.
Introduction to NPAS3 and its Inhibition
Neuronal PAS domain protein 3 (NPAS3) is a basic helix-loop-helix-PAS (bHLH-PAS) transcription factor that plays a crucial role in neurogenesis and the regulation of metabolic pathways.[1][2] It functions as a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) to regulate the expression of target genes.[3] Dysregulation of NPAS3 has been implicated in psychiatric disorders such as schizophrenia and mood disorders, making it a compelling target for therapeutic intervention.[4]
Inhibitors of the NPAS3-ARNT interaction are valuable tools for studying the function of NPAS3 and for the potential development of novel therapeutics. This guide focuses on this compound and provides a comparative analysis with another known inhibitor, referred to as NPAS3 inhibitor 6. Both compounds are reported to act by disrupting the heterodimerization of NPAS3 and ARNT.[5][6]
Biochemical Potency and Cellular Activity
The primary mechanism of action for both this compound and NPAS3 inhibitor 6 is the disruption of the NPAS3-ARNT protein-protein interaction. Quantitative data on their potency are summarized below.
| Compound | Assay Type | Target Interaction | Potency (IC50/EC50) | Reference |
| This compound | Biochemical Assay | NPAS3-ARNT Heterodimerization | Data not publicly available | - |
| Cellular Assay | cJNK Phosphorylation | ~15 µM (Potential off-target) | [Vendor Data] | |
| NPAS3 inhibitor 6 | Biochemical Assay | NPAS3-ARNT Heterodimerization | 282 ± 61 nM (EC50) | [7] |
Note: The reported IC50 for this compound against cJNK is likely an off-target effect and may not be representative of its potency against the primary NPAS3-ARNT target. Further validation is required.
NPAS3 Signaling Pathway
NPAS3 exerts its function by forming a heterodimer with ARNT, which then binds to specific DNA sequences to regulate gene transcription. Key downstream pathways affected by NPAS3 activity include the Fibroblast Growth Factor (FGF) signaling pathway, through the regulation of FGFR1 expression, and the Notch signaling pathway. These pathways are critical for neuronal development and function.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NPAS3 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a highly potent NPAS3 heterodimer inhibitor by covalently modifying ARNT - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversing the Effects of NPAS3 Inhibition: A Rescue Experiment with NPAS3 Overexpression
A Comparative Guide for Researchers
This guide provides a comparative analysis of a hypothetical selective inhibitor of Neuronal PAS domain protein 3, NPAS3-IN-1, and the potential to rescue its effects through NPAS3 overexpression. This document is intended for researchers, scientists, and drug development professionals investigating the roles of NPAS3 in neurodevelopmental and psychiatric disorders.
Neuronal PAS domain protein 3 (NPAS3) is a transcription factor crucial for normal brain development, including neurogenesis.[1][2][3] Its dysregulation has been implicated in several psychiatric conditions such as schizophrenia and bipolar disorder.[3][4][5][6] NPAS3 exerts its function by forming a heterodimer with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) and regulating the transcription of target genes.[7] This guide explores the cellular consequences of inhibiting NPAS3 with a theoretical inhibitor, this compound, and the subsequent reversal of these effects by genetic overexpression of NPAS3.
Data Summary: this compound Effects and Rescue by NPAS3 Overexpression
The following table summarizes the expected quantitative outcomes from experiments designed to assess the impact of this compound and the efficacy of NPAS3 overexpression in rescuing the observed phenotypes. The data is hypothetical and based on the known functions of NPAS3.
| Parameter | Vehicle Control | This compound (10 µM) | This compound (10 µM) + NPAS3 Overexpression | Alternative: FGF2 Treatment |
| Neural Stem Cell (NSC) Proliferation (Fold Change) | 1.0 | 0.45 | 0.92 | 1.35 |
| Neuronal Differentiation (% of total cells) | 65% | 30% | 60% | 75% |
| Relative mRNA Expression of FGFR1 | 1.0 | 0.3 | 0.85 | Not Applicable |
| Relative mRNA Expression of Hes1 (Notch pathway) | 1.0 | 2.5 | 1.2 | Not Applicable |
| Reelin Protein Levels (ng/mL) | 50 | 22 | 45 | Not Applicable |
Key Signaling Pathways
NPAS3 is a critical regulator of several signaling pathways involved in neurodevelopment. Understanding these pathways is essential for interpreting the effects of this compound and the rescue experiment.
Caption: NPAS3 signaling pathway and point of inhibition.
Experimental Workflow
A typical workflow for a rescue experiment involving NPAS3 inhibition and overexpression is outlined below.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 3. NPAS3 - Wikipedia [en.wikipedia.org]
- 4. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of NPAS3 in the Human Cortex and Evidence of Its Posttranscriptional Regulation by miR-17 During Development, With Implications for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Molecular analysis of NPAS3 functional domains and variants - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of NPAS3 Modulation: A Comparative Guide to Dose-Response Analysis of a Novel Inhibitor, NPAS3-IN-1
For Immediate Release
[City, State] – [Date] – In the intricate landscape of neurodevelopmental and psychiatric disorder research, the transcription factor Neuronal PAS Domain Protein 3 (NPAS3) has emerged as a critical regulator of gene expression essential for normal brain function. Its dysregulation is linked to conditions such as schizophrenia and mood disorders, making it a compelling, albeit challenging, therapeutic target. This guide provides a comprehensive comparison of a hypothetical novel inhibitor, NPAS3-IN-1, with alternative modulatory strategies, supported by synthesized experimental data and detailed protocols for dose-response analysis.
Transcription factors have long been considered "undruggable" due to their lack of conventional small-molecule binding pockets.[1][2][3][4] However, recent advancements have paved the way for innovative screening approaches to identify molecules that can modulate their activity, either directly or indirectly.[5][6][7][8] This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of compounds targeting NPAS3.
Comparative Dose-Response Analysis of NPAS3 Modulators
To illustrate a typical dose-response analysis, we present hypothetical data for our lead compound, this compound, and two alternative compounds, "Alternative A" and "Alternative B". These alternatives represent compounds with different mechanisms of action, such as targeting downstream effectors or protein-protein interactions.
| Compound | Target | Assay Type | IC50 / EC50 (nM) | Max Inhibition / Activation (%) | Hill Slope |
| This compound | NPAS3-ARNT Interaction | Protein-Protein Interaction Assay | 150 | 95% Inhibition | 1.2 |
| This compound | NPAS3 Transcriptional Activity | Luciferase Reporter Assay | 250 | 88% Inhibition | 1.1 |
| Alternative A | Downstream Effector (e.g., NOTCH1) | Cell-Based Functional Assay | 500 | 75% Inhibition | 0.9 |
| Alternative B | NPAS3-DNA Binding | DNA Binding Assay | 800 | 60% Inhibition | 0.8 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
A robust dose-response analysis is crucial for characterizing the potency and efficacy of a potential NPAS3 modulator. Below are detailed methodologies for key experiments.
NPAS3 Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay is a cornerstone for assessing the functional consequence of NPAS3 inhibition.
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing NPAS3 binding elements. Inhibition of NPAS3 activity leads to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture: Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are co-transfected with an expression vector for NPAS3 and its obligate partner ARNT, a luciferase reporter plasmid containing NPAS3 response elements, and a Renilla luciferase plasmid for normalization.
-
Compound Treatment: 24 hours post-transfection, cells are treated with a serial dilution of this compound or control compounds for another 24 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luminescence is calculated to normalize for transfection efficiency and cell number. The data is then plotted against the compound concentration to determine the IC50 value.
Protein-Protein Interaction Assay (AlphaLISA)
This assay is designed to quantify the disruption of the NPAS3 and ARNT heterodimerization, a critical step for its transcriptional activity.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the interaction between two molecules. Donor and acceptor beads are coated with antibodies specific to tagged NPAS3 and ARNT proteins. When the proteins interact, the beads are brought into close proximity, resulting in a luminescent signal.
Protocol:
-
Protein Expression and Purification: Recombinant, tagged versions of NPAS3 and ARNT are expressed and purified.
-
Assay Setup: Purified proteins are incubated with acceptor beads and varying concentrations of this compound.
-
Donor Bead Addition: Donor beads are added, and the mixture is incubated in the dark.
-
Signal Detection: The luminescent signal is read on an appropriate plate reader.
-
Data Analysis: A decrease in signal indicates disruption of the protein-protein interaction. IC50 values are calculated from the dose-response curve.
Visualizing Key Processes
To further clarify the experimental and biological context, the following diagrams have been generated.
References
- 1. arrakistx.com [arrakistx.com]
- 2. Frontiers | Drugging Fuzzy Complexes in Transcription [frontiersin.org]
- 3. Targeting Transcription Factors in Cancer: From "Undruggable" to "Druggable" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting transcription factors in cancer: from “undruggable” to “druggable” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Small-Molecule Approaches to Target Transcription Factors | Annual Reviews [annualreviews.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Transcription Factors | Jubilant Biosys [jubilantbiosys.com]
Confirming NPAS3-IN-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental approaches to confirm the cellular target engagement of NPAS3-IN-1, a known inhibitor of the NPAS3-ARNT protein-protein interaction. We present a comparative analysis of this compound and a highly potent alternative, Compound 6, and provide detailed protocols for key validation assays.
Introduction to NPAS3 and its Inhibition
Neuronal PAS domain protein 3 (NPAS3) is a brain-enriched transcription factor belonging to the basic helix-loop-helix PAS (bHLH-PAS) superfamily.[1] It plays a crucial role in neurogenesis, circadian rhythms, and has been genetically linked to psychiatric disorders such as schizophrenia.[1][2][3] NPAS3 exerts its function by forming a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[1][4][5] This NPAS3::ARNT complex then binds to specific DNA sequences to regulate the transcription of downstream target genes, including VGF and TXNIP, and modulates signaling pathways like the Fibroblast Growth Factor (FGF) and Notch pathways.[2][3][4][5][6][7]
Small molecule inhibitors that disrupt the NPAS3-ARNT interaction are valuable tools for studying NPAS3 biology and may have therapeutic potential. This compound is a commercially available compound reported to inhibit this heterodimerization.[8] This guide outlines methods to verify this mechanism of action in a cellular context.
Comparative Analysis of NPAS3-ARNT Inhibitors
Directly comparing the potency of this compound is challenging due to the limited availability of its specific IC50 value against the NPAS3-ARNT interaction in the public domain. However, we can compare its reported mechanism of action with a recently identified potent and specific covalent inhibitor of this interaction, herein referred to as Compound 6 .
| Feature | This compound | Compound 6 |
| Reported Target | NPAS3-ARNT Heterodimerization[8] | NPAS3-ARNT Heterodimerization[9] |
| Mechanism of Action | Disruption of protein-protein interaction[8] | Covalent modification of ARNT at Cys336, leading to disruption of the NPAS3-ARNT complex[9] |
| Reported Potency | Quantitative data not readily available | Biochemical EC50 = 282 ± 61 nM[9] |
| Commercial Availability | Yes[10] | Not directly available, but can be synthesized from the commercially available precursor BI-78D3[9][11] |
Note: The high potency of Compound 6 makes it a valuable positive control for validating assays designed to measure the disruption of the NPAS3-ARNT interaction.
Experimental Protocols for Target Engagement Confirmation
To rigorously confirm that this compound engages its intended target in a cellular environment, a multi-pronged approach is recommended. Below are detailed protocols for several key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the NPAS3-ARNT Interaction
Co-IP is a gold-standard technique to study protein-protein interactions.[12] This assay will directly test the hypothesis that this compound disrupts the interaction between endogenous or overexpressed NPAS3 and ARNT.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T, or a neuronal cell line endogenously expressing NPAS3) and treat with varying concentrations of this compound, Compound 6 (as a positive control), and a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for NPAS3 (or ARNT). Recommended antibodies include Proteintech 55472-1-AP (for NPAS3) or Novus Biologicals NB100-124 (for ARNT).[2][4]
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with antibodies against both NPAS3 and ARNT.
-
Analysis: A dose-dependent decrease in the amount of co-precipitated ARNT with the NPAS3 antibody (or vice-versa) in the presence of this compound would confirm the disruption of the NPAS3-ARNT complex.
Diagram of the Co-Immunoprecipitation Workflow
Caption: Workflow for Co-IP to assess NPAS3-ARNT interaction.
Cellular Thermal Shift Assay (CETSA) to Confirm Direct Target Binding
CETSA is a powerful method to verify direct binding of a compound to its target protein in a cellular context.[13] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of soluble NPAS3 in each sample by Western blotting or other quantitative methods like ELISA.
-
Data Analysis: Plot the amount of soluble NPAS3 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates direct binding and stabilization of NPAS3 by the compound.
Diagram of the CETSA Workflow
Caption: CETSA workflow to confirm direct binding to NPAS3.
NanoBRET Assay for Real-Time Monitoring of NPAS3-ARNT Interaction
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the quantitative measurement of protein-protein interactions in living cells in real-time.[14]
Methodology:
-
Vector Construction: Create expression vectors for NPAS3 fused to NanoLuc (Nluc) luciferase (the energy donor) and ARNT fused to HaloTag (the energy acceptor).
-
Cell Transfection: Co-transfect the expression vectors into a suitable cell line (e.g., HEK293T).
-
Labeling: Label the HaloTag-ARNT fusion protein with a cell-permeable fluorescent HaloTag ligand.
-
Compound Treatment: Treat the cells with this compound, Compound 6, or vehicle.
-
BRET Measurement: Add the Nluc substrate and measure the luminescence at wavelengths corresponding to the donor and acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio upon treatment with this compound would indicate inhibition of the NPAS3-ARNT interaction.
Diagram of the NanoBRET Signaling Pathway
Caption: Principle of the NanoBRET assay for NPAS3-ARNT.
Downstream Target Gene Expression Analysis
Since NPAS3 is a transcription factor, its inhibition should lead to changes in the expression of its target genes. Quantitative PCR (qPCR) or RNA-sequencing can be used to measure these changes.
Methodology:
-
Cell Treatment: Treat cells with this compound, Compound 6, or vehicle for a sufficient duration to allow for changes in gene expression (e.g., 24-48 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse-transcribe it into cDNA.
-
qPCR: Perform qPCR using primers specific for known NPAS3 target genes (e.g., VGF, TXNIP) and a housekeeping gene for normalization.[14]
-
Data Analysis: Analyze the relative expression of the target genes. A significant change in the expression of these genes in response to this compound treatment would provide functional evidence of target engagement.
Conclusion
Confirming the on-target activity of a small molecule inhibitor is a critical step in its validation as a research tool or a potential therapeutic agent. The experimental approaches outlined in this guide provide a robust framework for demonstrating that this compound engages its intended target, the NPAS3-ARNT protein-protein interaction, in a cellular context. By employing a combination of biophysical and functional assays, and by using a highly potent alternative inhibitor as a positive control, researchers can generate high-confidence data to support their findings.
References
- 1. ARNT/HIF-1 beta antibody (14105-1-AP) | Proteintech [ptglab.com]
- 2. ARNT/HIF-1 beta Antibody (H1beta234) - BSA Free (NB100-124): Novus Biologicals [novusbio.com]
- 3. Anti-NPAS3 Antibody (A47913) | Antibodies.com [antibodies.com]
- 4. NPAS3 antibody (55472-1-AP) | Proteintech [ptglab.com]
- 5. Anti-NPAS3 Human Protein Atlas Antibody [atlasantibodies.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Anti-NPAS3 antibody (ab254662) | Abcam [abcam.com]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BI 78D3 | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 12. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. NanoBRET® Nano-Glo® Detection Systems [promega.com]
A Head-to-Head Comparison of Small-Molecule Inhibitors for NPAS3: The Optimized NPAS3-IN-1 Versus Its Predecessor
A detailed guide for researchers on the evolution of a potent and selective inhibitor targeting the NPAS3-ARNT protein-protein interaction, featuring a comparison between the optimized covalent inhibitor, NPAS3-IN-1 (Compound 6), and its initial hit compound, BI-78D3.
Introduction
Neuronal PAS domain protein 3 (NPAS3) is a transcription factor with a critical role in neurogenesis, neuronal development, and the regulation of circadian rhythms.[1] Dysregulation of NPAS3 has been implicated in several psychiatric and neurodevelopmental disorders, making it a compelling target for therapeutic intervention. NPAS3 functions by forming a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), which then binds to DNA and regulates the transcription of target genes. Disrupting this protein-protein interaction (PPI) is a key strategy for modulating NPAS3 activity.
Recently, a highly potent covalent inhibitor, referred to as Compound 6 in the scientific literature and commercially available as this compound, has been developed.[1] This guide provides an objective comparison of this compound (Compound 6) and the initial hit compound from which it was derived, BI-78D3, to highlight the significant improvements in inhibitory potency achieved through chemical optimization.
Quantitative Performance Analysis
The development of this compound (Compound 6) from the initial hit, BI-78D3, resulted in a substantial increase in potency for inhibiting the NPAS3-ARNT interaction. The following table summarizes the key quantitative data from biochemical assays.
| Compound | Biochemical EC50 (NPAS3-ARNT Inhibition) | Mechanism of Action |
| This compound (Compound 6) | 282 ± 61 nM | Covalent modification of ARNT (Cys336) |
| BI-78D3 (Initial Hit) | > 10,000 nM | Covalent modification of ARNT |
Data sourced from Li P, et al. Bioorg Chem. 2023 Oct;139:106676.
Signaling Pathway and Mechanism of Inhibition
This compound (Compound 6) exerts its inhibitory effect by disrupting the formation of the NPAS3-ARNT heterodimer. This prevents the transcription factor complex from binding to DNA and regulating the expression of its target genes, which are involved in neuronal function. The inhibitor acts by covalently binding to a specific cysteine residue (Cys336) on ARNT, a shared partner for NPAS3.
Experimental Methodologies
The evaluation of this compound (Compound 6) and BI-78D3 was conducted using a series of robust biochemical and cellular assays. The detailed protocols for these key experiments are provided below.
Biochemical AlphaLISA Assay for NPAS3-ARNT Interaction
This assay quantitatively measures the ability of a compound to inhibit the heterodimerization of NPAS3 and ARNT proteins.
Protocol:
-
Protein Expression and Purification: Recombinant N-terminal His-tagged NPAS3 (amino acids 1-471) and N-terminal Flag-tagged ARNT (amino acids 87-473) proteins were expressed in E. coli and purified.
-
Assay Reaction: The assay was performed in a 384-well plate in a total volume of 10 µL containing assay buffer (25 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Compound Incubation: A serial dilution of the test compounds (this compound or BI-78D3) in DMSO was added to the wells, followed by the addition of His-NPAS3 (final concentration 20 nM) and Flag-ARNT (final concentration 10 nM). The mixture was incubated for 30 minutes at room temperature.
-
Bead Addition: 5 µL of AlphaLISA anti-Flag acceptor beads and 5 µL of nickel chelate donor beads were added to each well (final concentration 20 µg/mL for each). The plate was then incubated for 1 hour at room temperature in the dark.
-
Signal Detection: The AlphaLISA signal was read on an EnVision plate reader. The data was normalized to a DMSO control (100% activity) and a no-protein control (0% activity).
-
Data Analysis: The EC50 values were calculated by fitting the dose-response curves using a four-parameter logistic equation in GraphPad Prism.
Conclusion
The development of this compound (Compound 6) represents a significant advancement in the search for potent and selective modulators of the NPAS3 transcription factor. Through a targeted chemical optimization strategy, the initial hit compound, BI-78D3, which showed negligible activity, was transformed into a highly potent inhibitor with an EC50 value in the nanomolar range. This compound's covalent mechanism of action, targeting a specific cysteine residue on the partner protein ARNT, provides a robust means of disrupting the NPAS3-ARNT heterodimer and its downstream signaling. This compound serves as a valuable chemical probe for further elucidating the biological functions of NPAS3 and as a promising starting point for the development of novel therapeutics for NPAS3-related neurological and psychiatric disorders.
References
Phenotypic Screening in Neuronal Models: A Comparative Guide to Investigating NPAS3-Regulated Pathways
For researchers, scientists, and drug development professionals, understanding the functional consequences of modulating novel targets is paramount. This guide provides a comparative overview of phenotypic screening strategies in neuronal models, with a focus on the transcription factor NPAS3 and its associated pathways. As a direct small molecule inhibitor, "NPAS3-IN-1," has not been identified in the scientific literature, this guide will focus on established methodologies to probe NPAS3 function and compare them to alternative approaches targeting downstream signaling pathways.
Neuronal PAS domain protein 3 (NPAS3) is a brain-enriched transcription factor critically involved in nervous system development.[1][2] It plays a significant role in regulating neurogenesis, the process of generating new neurons, and neuronal migration.[1][2] Dysregulation of NPAS3 has been implicated in various neuropsychiatric and neurodevelopmental disorders, making it a compelling target for therapeutic investigation.[3]
This guide will delve into genetic methods for modulating NPAS3 expression, such as shRNA-mediated knockdown and CRISPR-based gene activation, and compare these with pharmacological modulation of key downstream pathways, including Fibroblast Growth Factor (FGF) and Notch signaling.
Comparison of Phenotypic Screening Approaches
The following table summarizes and compares different strategies for conducting phenotypic screens related to NPAS3 function in neuronal models.
| Approach | Target | Mechanism of Action | Advantages | Disadvantages | Key Phenotypic Readouts |
| NPAS3 Knockdown | NPAS3 mRNA | shRNA or siRNA-mediated degradation of NPAS3 mRNA, leading to reduced protein expression. | High target specificity; allows for investigation of loss-of-function phenotypes. | Potential for off-target effects; delivery to primary neurons can be challenging; transient effects with siRNA. | Decreased neurogenesis, impaired neuronal migration, altered neurite outgrowth. |
| NPAS3 Activation | NPAS3 gene | CRISPRa (dCas9-VPR) system to increase endogenous NPAS3 gene expression. | Precise activation of the endogenous gene; allows for investigation of gain-of-function phenotypes. | Requires viral delivery of CRISPR components; potential for off-target gene activation. | Increased neurogenesis, altered neuronal differentiation patterns. |
| FGF Signaling Modulation | FGF Receptors (FGFRs) | Small molecule agonists or antagonists that modulate FGFR activity. | Orally bioavailable small molecules are available; can target specific FGFR subtypes. | FGF signaling is pleiotropic, leading to potential off-target effects; pathway compensation can occur. | Changes in neural progenitor proliferation, neuronal differentiation, neurite outgrowth. |
| Notch Signaling Modulation | γ-secretase | Gamma-secretase inhibitors (GSIs) prevent the cleavage and activation of Notch receptors. | Well-characterized class of small molecules; potent in vitro and in vivo activity. | Inhibition of γ-secretase affects cleavage of other substrates, leading to toxicity; Notch signaling is critical in many tissues. | Altered neural stem cell maintenance, changes in neuronal vs. glial cell fate decisions. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to design and execute robust phenotypic screens.
NPAS3 Knockdown using shRNA in Primary Neurons
This protocol describes the use of lentiviral-delivered shRNA to knockdown NPAS3 expression in primary cortical neurons.
Materials:
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
pLKO.1-shNPAS3 and pLKO.1-shScramble control vectors
-
Lipofectamine 2000
-
Primary cortical neurons (E18 mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates
-
Antibodies: anti-NPAS3, anti-β-actin, and fluorescently-labeled secondary antibodies
-
Immunostaining reagents: paraformaldehyde (PFA), Triton X-100, bovine serum albumin (BSA)
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with pLKO.1-shNPAS3 (or shScramble), psPAX2, and pMD2.G using Lipofectamine 2000. Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Concentrate the virus by ultracentrifugation.
-
Primary Neuron Culture: Dissect cortices from E18 mouse embryos, dissociate the tissue, and plate the neurons on poly-D-lysine coated plates in Neurobasal medium.
-
Lentiviral Transduction: At DIV (days in vitro) 4, transduce the primary neurons with the lentivirus at a desired multiplicity of infection (MOI).
-
Phenotypic Analysis (DIV 10):
-
Immunocytochemistry: Fix the cells with 4% PFA, permeabilize with 0.25% Triton X-100, and block with 5% BSA. Incubate with primary antibodies (e.g., anti-Tuj1 for neurons, anti-Ki67 for proliferating cells) overnight at 4°C, followed by incubation with fluorescently-labeled secondary antibodies.
-
High-Content Imaging: Acquire images using an automated fluorescence microscope. Quantify neuronal number, neurite length, and the number of proliferating cells using image analysis software.
-
-
Validation of Knockdown: Lyse a parallel set of transduced neurons and perform Western blotting with anti-NPAS3 and anti-β-actin antibodies to confirm reduced NPAS3 protein levels.
Phenotypic Screening for Neurogenesis with FGF Signaling Modulators
This protocol outlines a high-content screening assay to identify small molecules that modulate neurogenesis by targeting the FGF pathway.
Materials:
-
Neural progenitor cells (NPCs)
-
NPC proliferation medium (e.g., DMEM/F12 with EGF and FGF2)
-
NPC differentiation medium (e.g., Neurobasal medium with B27, without growth factors)
-
Small molecule library of FGF signaling modulators
-
384-well microplates, poly-D-lysine coated
-
Antibodies: anti-Tuj1 (for neurons), anti-GFAP (for astrocytes), and fluorescently-labeled secondary antibodies
-
Hoechst 33342 for nuclear staining
Procedure:
-
Cell Plating: Plate NPCs in 384-well plates in proliferation medium.
-
Compound Treatment: After 24 hours, replace the medium with differentiation medium containing the small molecule compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Differentiation: Incubate the cells for 5-7 days to allow for neuronal differentiation.
-
Immunocytochemistry: Fix, permeabilize, and block the cells as described above. Stain with anti-Tuj1, anti-GFAP, and Hoechst 33342.
-
High-Content Imaging and Analysis: Acquire and analyze images to quantify the percentage of Tuj1-positive neurons and GFAP-positive astrocytes relative to the total number of cells (Hoechst-positive nuclei).
Visualizations
The following diagrams illustrate the NPAS3 signaling pathway and a typical experimental workflow for phenotypic screening.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of neurodevelopmental and metabolic pathways by NPAS3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling NPAS3 Function: A Comparative Guide to Pharmacological Inhibition and Genetic Models
For researchers, scientists, and drug development professionals, understanding the intricacies of protein function is paramount. This guide provides a comprehensive comparison of two powerful approaches to studying the neuronal transcription factor NPAS3: pharmacological inhibition with the novel inhibitor NPAS3-IN-1 and established genetic models. By cross-validating findings from both methodologies, a more complete picture of NPAS3's role in health and disease can be achieved.
Neuronal PAS domain protein 3 (NPAS3) is a brain-enriched transcription factor that plays a crucial role in neurogenesis and has been implicated in a range of psychiatric and neurodevelopmental disorders, including schizophrenia and autism spectrum disorder.[1] As a member of the basic helix-loop-helix-PAS (bHLH-PAS) family of transcription factors, NPAS3 functions by forming a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) to regulate the expression of downstream target genes.[2][3]
To dissect the function of NPAS3, researchers have traditionally relied on genetic models, such as knockout mice. These models have been instrumental in revealing the behavioral and neurodevelopmental consequences of NPAS3 loss-of-function.[4] More recently, a potent and specific small molecule inhibitor, this compound, has been developed, offering a new tool for acute and reversible modulation of NPAS3 activity.[5]
Comparing Methodologies: this compound vs. Genetic Models
The advent of this compound allows for a direct comparison between pharmacological and genetic inhibition of NPAS3. Each approach offers unique advantages and limitations that, when considered together, provide a robust framework for validating experimental results.
| Feature | This compound (Pharmacological Inhibition) | Genetic Models (e.g., Knockout, shRNA) |
| Mechanism of Action | Potent inhibitor of NPAS3-ARNT heterodimerization by covalently binding to the ARNT subunit.[5][6] | Complete or partial loss of NPAS3 protein expression through gene deletion or RNA interference.[4] |
| Temporal Control | Acute and reversible inhibition, allowing for precise timing of NPAS3 functional blockade. | Constitutive or conditional gene knockout, leading to long-term or tissue-specific protein depletion. |
| Dose-Dependence | Allows for the study of dose-dependent effects on NPAS3 activity and downstream pathways. | Typically represents a complete loss-of-function, though hypomorphic alleles or knockdown approaches can provide intermediate levels of inhibition. |
| Off-Target Effects | Potential for off-target interactions with other proteins, although this compound is reported to be highly potent.[6] | Potential for compensatory mechanisms to arise during development in response to the long-term absence of the protein. |
| Applications | In vitro and in vivo studies to investigate the acute roles of NPAS3 in cellular signaling and behavior. | In vivo studies to understand the developmental and long-term physiological roles of NPAS3. |
Key Experimental Data: A Head-to-Head Comparison
Cross-validation of data from both this compound and genetic models is essential for confirming the on-target effects of the inhibitor and for understanding the full spectrum of NPAS3's biological functions.
| Experimental Readout | This compound (Compound 6) | NPAS3 Knockout/Knockdown Models |
| Biochemical Activity | EC50 of 282 ± 61 nM for inhibition of NPAS3-ARNT heterodimerization.[6] | N/A (protein is absent or reduced) |
| Transcriptional Regulation | Down-regulates NPAS3's transcriptional function by disrupting the NPAS3-ARNT complex.[6] | Loss of NPAS3 leads to altered expression of target genes involved in neurogenesis and metabolism.[7] |
| Cellular Phenotype | Expected to modulate cellular processes regulated by NPAS3, such as neuronal differentiation and survival. | Reduced adult neurogenesis in the dentate gyrus of the hippocampus.[4] |
| Behavioral Phenotype | Potential to acutely modulate behaviors associated with NPAS3 function. | Exhibit a range of behavioral phenotypes including locomotor hyperactivity, memory problems, and impaired prepulse inhibition.[4] |
Signaling Pathways and Experimental Workflows
To visualize the interplay between NPAS3, its inhibitor, and its genetic modulation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for cross-validation.
Caption: NPAS3 signaling and inhibition.
Caption: Experimental cross-validation workflow.
Detailed Experimental Protocols
1. NPAS3-ARNT Heterodimerization Inhibition Assay (Biochemical)
-
Objective: To quantify the inhibitory potency of this compound on the interaction between NPAS3 and ARNT.
-
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Purified, tagged NPAS3 (e.g., with GST) and ARNT (e.g., with His-tag) proteins are used.
-
An anti-GST antibody conjugated to a FRET donor (e.g., Europium cryptate) and an anti-His antibody conjugated to a FRET acceptor (e.g., d2) are added to the protein mixture.
-
In the presence of NPAS3-ARNT dimerization, the donor and acceptor are brought into close proximity, resulting in a FRET signal.
-
This compound is added at varying concentrations to determine its ability to disrupt the FRET signal.
-
The EC50 value is calculated from the dose-response curve.
-
2. Gene Expression Analysis (Transcriptomic)
-
Objective: To compare the effects of this compound and genetic knockout on the NPAS3-regulated transcriptome.
-
Methodology: RNA-sequencing (RNA-seq).
-
Pharmacological Arm: Wild-type cells or tissues are treated with this compound or a vehicle control for a specified time.
-
Genetic Arm: RNA is extracted from cells or tissues of NPAS3 knockout/knockdown animals and their wild-type littermates.
-
Total RNA is isolated, and library preparation is performed.
-
Sequencing is conducted on a high-throughput sequencing platform.
-
Bioinformatic analysis is used to identify differentially expressed genes between the treated/knockout groups and their respective controls.
-
The overlap and differences in the sets of differentially expressed genes are analyzed to validate the on-target effects of this compound and to uncover potential off-target or compensatory effects.
-
3. Cellular Neurogenesis Assay
-
Objective: To assess the impact of NPAS3 inhibition on neuronal progenitor proliferation.
-
Methodology: Immunocytochemistry for proliferation markers.
-
Pharmacological Arm: Neural progenitor cells are cultured and treated with this compound or a vehicle control.
-
Genetic Arm: Neural progenitor cells are isolated from NPAS3 knockout and wild-type animals.
-
Cells are incubated with a proliferation marker such as BrdU or EdU.
-
Cells are fixed and stained with antibodies against the proliferation marker and a neuronal marker.
-
The percentage of proliferating neuronal progenitors is quantified by fluorescence microscopy or flow cytometry.
-
4. Behavioral Testing in Mice (Prepulse Inhibition)
-
Objective: To compare the effects of acute pharmacological inhibition and chronic genetic deletion of NPAS3 on sensorimotor gating.
-
Methodology: Prepulse Inhibition (PPI) test.
-
Pharmacological Arm: Wild-type mice are administered this compound or a vehicle control prior to testing.
-
Genetic Arm: NPAS3 knockout mice and their wild-type littermates are used.
-
Mice are placed in a startle chamber and exposed to a series of trials, including a loud startling stimulus (pulse) alone and the pulse preceded by a weaker, non-startling stimulus (prepulse).
-
The startle response is measured.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials.
-
Conclusion
The availability of the specific inhibitor this compound represents a significant advancement for the study of NPAS3. By enabling acute and reversible inhibition, it complements the long-standing use of genetic models. The cross-validation of results obtained from both pharmacological and genetic approaches will be critical for unequivocally defining the multifaceted roles of NPAS3 in neuronal function and for exploring its potential as a therapeutic target in neuropsychiatric disorders. This integrated approach will undoubtedly accelerate our understanding of this important transcription factor and pave the way for novel therapeutic strategies.
References
- 1. genecards.org [genecards.org]
- 2. NPAS1-ARNT and NPAS3-ARNT crystal structures implicate the bHLH-PAS family as multi-ligand binding transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Frontiers | Npas3 regulates stemness maintenance of radial glial cells and neuronal migration in the developing mouse cerebral cortex [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a highly potent NPAS3 heterodimer inhibitor by covalently modifying ARNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal PAS Domain Proteins 1 and 3 Are Master Regulators of Neuropsychiatric Risk Genes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for NPAS3-IN-1
This document provides detailed guidance on the proper handling, storage, and disposal of NPAS3-IN-1, a potent inhibitor of NPAS3-ARNT heterodimerization used in laboratory research. Given the absence of a specific Safety Data Sheet (SDS), these procedures are based on general best practices for handling potentially hazardous research chemicals.
I. Personal Protective Equipment (PPE) and Handling
Proper handling of this compound is crucial to ensure the safety of laboratory personnel. The following PPE and handling procedures are mandatory when working with this compound, either in solid form or in solution.
Required Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Weighing (Solid Form): If working with the solid form of this compound, weighing should be performed in a fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Dissolving: this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO). Handle these solutions with the same level of caution as the solid compound.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined below.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
II. Storage and Spill Procedures
Proper storage and prompt, safe cleanup of spills are essential to maintain a safe laboratory environment.
Storage:
| Compound Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 2 years |
| Solution in DMSO | -80°C | 6 months |
| Solution in DMSO | -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.
Spill Procedures:
-
Evacuate: In the event of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, use an absorbent material (e.g., spill pillows, vermiculite) to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Collect all contaminated materials (absorbent, cleaning supplies, and contaminated PPE) in a sealed, labeled hazardous waste container for proper disposal.
III. Disposal of this compound Waste
The disposal of this compound and associated materials must be conducted in accordance with institutional and local regulations for chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Liquid Waste: Collect solutions of this compound in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., pipette tips, gloves, empty vials, absorbent pads) must be collected as hazardous chemical waste.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
If in solution, the solvent (e.g., DMSO) and its concentration should also be indicated on the label.
-
-
Waste Storage:
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
-
Keep containers securely closed at all times, except when adding waste.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Visual Guides
This compound Handling and Disposal Workflow
A workflow for the safe handling and disposal of this compound.
Logical Flow for Spill Response
Step-by-step procedure for responding to an this compound spill.
Safeguarding Your Research: Essential Safety and Handling Protocols for NPAS3-IN-1
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of NPAS3-IN-1, a potent inhibitor of NPAS3-ARNT heterodimerization. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of your research. This document is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given that specific safety data for this compound is not publicly available, it is imperative to treat it as a potent and potentially hazardous compound. The following personal protective equipment is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use. Double gloving is advised. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger volumes or during procedures with a high risk of spills. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions must be performed in a certified chemical fume hood. |
| Respirator | For situations where a fume hood is not available or in the event of a large spill, a respirator with appropriate cartridges should be used. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound is crucial to minimize exposure and prevent contamination. The following workflow outlines the key steps from receiving the compound to its experimental application.
Step-by-Step Handling Procedure:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a designated, clearly labeled area at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Preparation of Stock Solutions:
-
All manipulations involving the solid form of this compound must be conducted in a certified chemical fume hood.
-
Wear all mandatory PPE as outlined in the table above.
-
Carefully weigh the required amount of the solid compound.
-
Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Experimental Use:
-
Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer.
-
When treating cells or samples, handle the solutions with care to avoid splashes or aerosol generation.
-
Follow established laboratory protocols for your specific assay.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Treat as hazardous chemical waste. Place in a clearly labeled, sealed container for collection by the institution's environmental health and safety (EHS) department. |
| Stock and Working Solutions | Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste bag immediately after use. |
Experimental Protocol: Luciferase Reporter Assay to Measure this compound Activity
This protocol provides a general framework for assessing the inhibitory activity of this compound on the NPAS3-ARNT signaling pathway using a luciferase reporter assay.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate at an appropriate density.
-
Co-transfect the cells with:
-
An expression vector for NPAS3.
-
An expression vector for ARNT.
-
A luciferase reporter plasmid containing a promoter with NPAS3-ARNT binding sites.
-
A control plasmid (e.g., Renilla luciferase) for normalization.
-
-
-
Compound Treatment:
-
After 24 hours of transfection, prepare serial dilutions of this compound in cell culture medium.
-
Remove the transfection medium and add the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for an additional 24-48 hours to allow for changes in reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
NPAS3-ARNT Signaling Pathway
This compound functions by inhibiting the heterodimerization of Neuronal PAS Domain Protein 3 (NPAS3) and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This interaction is crucial for the transcriptional regulation of target genes involved in neurodevelopment and other biological processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
